3-Cyanobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFQPCBIZPXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384586 | |
| Record name | 3-cyanobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3118-68-1 | |
| Record name | 3-cyanobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Cyanobenzenesulfonamide (CAS: 3118-68-1)
This compound is a bifunctional aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating both a sulfonamide group and a nitrile moiety, makes it a valuable synthon for creating diverse molecular architectures. The sulfonamide group is a well-established pharmacophore, famously present in sulfa drugs and a wide array of other therapeutic agents, including diuretics and carbonic anhydrase inhibitors.[1][2] The nitrile group, while also a feature in some active molecules, serves as a versatile chemical handle, readily convertible into other functional groups such as amines, carboxylic acids, or tetrazoles, thus enabling extensive structural diversification. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically a powder at room temperature.[3] Key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3118-68-1 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O₂S | [3][4] |
| Molecular Weight | 182.20 g/mol | [3][6][7] |
| Appearance | Powder | [3] |
| Melting Point | 151-156 °C | [3][4][6] |
| Boiling Point | 392.5 °C (at 760 mmHg) | [4] |
| Density | 1.47 g/cm³ | [4] |
| IUPAC Name | This compound | [4][5] |
| SMILES String | NS(=O)(=O)c1cccc(c1)C#N | [3][6] |
| InChI Key | LTOFQPCBIZPXFH-UHFFFAOYSA-N | [3][4][6] |
Caption: 2D Chemical Structure of this compound.
Synthesis and Reactivity
While specific, detailed industrial synthesis routes for this compound are proprietary, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A common approach for synthesizing aromatic sulfonamides involves the chlorosulfonation of an aromatic ring followed by amination.
Proposed Synthetic Workflow
The synthesis could logically start from 3-bromobenzonitrile. This pathway involves converting the bromide to a sulfonyl chloride, which is then readily converted to the desired sulfonamide. This multi-step process leverages common and well-understood reactions in organic synthesis.
Caption: Plausible synthetic route for this compound.
Protocol Explanation:
-
Lithiation and Sulfonylation: 3-Bromobenzonitrile is treated with an organolithium reagent like n-butyllithium (n-BuLi) to perform a halogen-metal exchange, creating a lithiated intermediate. This highly reactive species is then quenched with sulfur dioxide (SO₂).
-
Chlorination: The resulting sulfinate salt is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to yield the key intermediate, 3-cyanobenzenesulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide (NH₄OH), to displace the chloride and form the final this compound product.
Chemical Reactivity
The reactivity of this compound is dictated by its three main components: the aromatic ring, the sulfonamide group, and the nitrile group.
-
Aromatic Ring: The ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the cyano and sulfonamide groups.
-
Sulfonamide Group: The protons on the sulfonamide nitrogen are acidic and can be deprotonated with a base. This anion can then be alkylated or acylated, providing a common site for molecular elaboration in drug design.
-
Nitrile Group: The cyano group is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using H₂/Pd, LiAlH₄).
-
Reacted with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Applications in Drug Discovery and Development
The primary utility of this compound for drug development professionals lies in its role as a scaffold or building block for synthesizing targeted therapeutic agents. The benzenesulfonamide motif is particularly renowned for its ability to target metalloenzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[1] The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring inhibitors to the Zn²⁺ ion in the enzyme's active site.[2]
Derivatives of benzenesulfonamide are among the most studied classes of CA inhibitors.[8][9] The 3-cyano-substituted benzene ring of this molecule provides a vector for modification. By using the reactivity of the nitrile group, researchers can introduce various substituents to probe the enzyme's active site cavity, aiming to enhance potency and selectivity for specific CA isoforms (e.g., the tumor-associated CA IX over off-target isoforms like CA I and CA II).[2]
Caption: Generalized mechanism of carbonic anhydrase inhibition.
Other Potential Therapeutic Areas
The structural motifs accessible from this compound are relevant in other therapeutic contexts. For instance, sulfonamide derivatives have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, often through mechanisms independent of CA inhibition.[2][10] The ability to convert the nitrile to other functional groups opens avenues for exploring diverse pharmacological targets.
Spectroscopic Characterization
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra should be run for each sample, the expected characteristics can be predicted.
-
Infrared (IR) Spectroscopy: Key expected peaks include a sharp, medium-intensity absorption around 2230 cm⁻¹ for the C≡N nitrile stretch, two distinct bands for the S=O stretches of the sulfonamide group (approx. 1350 and 1160 cm⁻¹), and N-H stretching bands around 3350-3250 cm⁻¹.[11]
-
¹H NMR Spectroscopy: The aromatic region should display a complex multiplet pattern for the four protons on the benzene ring. The two protons of the -NH₂ group would likely appear as a broad singlet.[12]
-
¹³C NMR Spectroscopy: Distinct signals are expected for the six aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the sulfonamide group being readily identifiable. The nitrile carbon itself would appear further downfield (approx. 118-120 ppm).[12]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 182.20, with characteristic fragmentation patterns corresponding to the loss of SO₂NH₂ or other fragments.[13]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [3][6] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][6] |
| Target Organs | Respiratory system | [3][6] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[3][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid generating dust.[14] Ensure adequate ventilation during use.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]
-
Ingestion: If swallowed, rinse mouth and seek medical advice.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. This compound 97 3118-68-1 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3118-68-1 | this compound - AiFChem [aifchem.com]
- 6. This compound 97 3118-68-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ekwan.github.io [ekwan.github.io]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Promising Scaffold
In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a cornerstone of medicinal chemistry. Its derivatives have yielded a multitude of therapeutic agents, primarily through the targeted inhibition of carbonic anhydrases. This guide focuses on a specific, yet intriguing, member of this family: 3-Cyanobenzenesulfonamide. The introduction of a cyano group at the meta position of the benzene ring presents a unique electronic and steric profile, warranting a thorough investigation of its physicochemical properties. Understanding these fundamental characteristics is paramount for any researcher aiming to unlock its therapeutic potential, predict its behavior in biological systems, and design novel derivatives with enhanced efficacy and safety profiles. This document serves as a comprehensive technical resource, amalgamating established theoretical principles with practical, field-proven experimental methodologies to provide a holistic understanding of this compound.
Core Molecular Attributes and Physicochemical Data
A foundational understanding of a molecule begins with its intrinsic properties. These parameters govern its behavior from the benchtop to biological systems, influencing everything from solubility and formulation to target engagement and pharmacokinetic profile.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 3-Sulfamoylbenzonitrile
-
CAS Number: 3118-68-1[1]
-
Molecular Formula: C₇H₆N₂O₂S[1]
-
Molecular Weight: 182.20 g/mol [1]
Physicochemical Parameters: A Tabulated Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are predicted based on robust computational models due to the limited availability of direct experimental measurements in publicly accessible literature. Such predictions are invaluable in the early stages of research for guiding experimental design.
| Property | Value | Method | Source(s) |
| Melting Point | 152 °C | Experimental | [1] |
| Boiling Point | 420.7 ± 47.0 °C | Predicted | [2] |
| Water Solubility | 11.96 g/L (at 24 °C) | Predicted | [2] |
| pKa | 10.34 ± 0.60 | Predicted | [2] |
| LogP | 0.20568 | Computed | ChemScene |
Expert Insight: The predicted pKa of 10.34 suggests that the sulfonamide proton is weakly acidic. This is a critical parameter as the ionization state of the sulfonamide group is pivotal for its binding to the zinc ion within the active site of carbonic anhydrases. The predicted LogP value indicates a relatively low lipophilicity, which has significant implications for its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The Scientific Rationale: The Significance of the Sulfonamide Scaffold and the Cyano Moiety
The therapeutic relevance of benzenesulfonamides is intrinsically linked to their ability to act as potent inhibitors of carbonic anhydrases (CAs). These ubiquitous metalloenzymes play crucial roles in a variety of physiological processes, and their dysregulation is implicated in numerous pathologies.
Mechanism of Action: Targeting Carbonic Anhydrase
The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibition of carbonic anhydrases. It coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle of CO₂ hydration. The acidic nature of the sulfonamide proton is a determining factor in this interaction.
The introduction of a cyano (-C≡N) group at the meta-position of the benzene ring is a strategic chemical modification. The cyano group is a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton and the overall electronic distribution of the aromatic ring. This, in turn, can modulate the binding affinity and selectivity for different carbonic anhydrase isoforms.
Therapeutic Potential: From Anticancer to Antimicrobial Applications
The overexpression of certain carbonic anhydrase isoforms, particularly CA IX and CA XII, is a hallmark of many solid tumors, where they contribute to the acidification of the tumor microenvironment and promote cancer cell proliferation and invasion. Consequently, selective inhibitors of these isoforms are actively pursued as anticancer agents.[3][4] Furthermore, bacterial CAs are emerging as novel targets for antimicrobial drug development. The diverse pharmacological activities of benzenesulfonamide derivatives also include anti-inflammatory, anticonvulsant, and diuretic effects.[5][6] While specific studies on this compound are limited, its structural similarity to known CA inhibitors strongly suggests its potential in these therapeutic areas.
Experimental Protocols for Physicochemical Characterization: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of research, the adoption of standardized and validated experimental protocols is essential. The following sections detail the step-by-step methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak corresponding to the melting transition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point.
Workflow Diagram:
Determination of Aqueous Solubility by the Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the supernatant sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve from the standard solutions and determine the concentration of the supernatant.
-
Workflow Diagram:
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a precise and reliable method for determining the pKa of a compound by monitoring the pH change of a solution upon the addition of a titrant. The pKa corresponds to the pH at which the compound is 50% ionized.
Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent system (e.g., a co-solvent mixture if aqueous solubility is low). Add an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard acid solution (e.g., 0.1 M HCl).
-
Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.
Workflow Diagram:
References
- 1. This compound [stenutz.eu]
- 2. 3-Aminobenzenesulfonamide CAS#: 98-18-0 [m.chemicalbook.com]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
An In-Depth Technical Guide to 3-Aminobenzenesulfonamide: Structure, Properties, and Applications
A Note on Nomenclature: This guide focuses on 3-Aminobenzenesulfonamide (CAS No: 98-18-0). While the initial query mentioned "3-Cyanobenzenesulfonamide," the vast body of scientific literature, chemical databases, and commercial availability points to the amino-analogue as the compound of significant interest for research and development. It is presented here as the likely intended subject for a comprehensive technical overview.
Introduction
3-Aminobenzenesulfonamide, also known as metanilamide, is a primary aromatic amine and a foundational organic building block.[1][2] It consists of a benzene ring substituted at the meta-positions with an amino group and a sulfonamide group.[3] While structurally simple, this arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable scaffold in medicinal chemistry and materials science. Its most prominent role is as a key pharmacophore for the development of carbonic anhydrase inhibitors, a class of drugs with applications ranging from glaucoma treatment to anticancer therapies.[4][5]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and critical applications of 3-Aminobenzenesulfonamide, grounded in established scientific principles and authoritative data.
Section 1: Molecular Identity and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. 3-Aminobenzenesulfonamide is precisely defined by its unique combination of identifiers and physical characteristics.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 3-aminobenzenesulfonamide | [2] |
| CAS Number | 98-18-0 | [1][2][6] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2][7] |
| Molecular Weight | 172.20 g/mol | [1] |
| Synonyms | Metanilamide, m-Aminobenzenesulfonamide, m-Sulfamoylaniline | [2][8] |
| InChI Key | JPVKCHIPRSQDKL-UHFFFAOYSA-N | [2] |
| SMILES | Nc1cccc(c1)S(N)(=O)=O |
Molecular Structure
The spatial arrangement of the amino and sulfonamide groups on the benzene ring is critical to the molecule's reactivity and biological activity.
Caption: Molecular structure of 3-Aminobenzenesulfonamide.
Physicochemical Properties
These properties are essential for designing experimental conditions, including solvent selection, purification methods, and formulation development.
| Property | Value | Reference |
| Appearance | White to light red/green crystalline powder | |
| Melting Point | 141-143 °C | |
| Solubility | Sparingly soluble in cold water; soluble in boiling water, ethanol, and other polar organic solvents. | [3] |
| pKa (Predicted) | 10.34 ± 0.60 | [3] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity. The key is to understand which structural features give rise to specific spectral signals.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups. The presence of two distinct N-H stretching regions is a hallmark of this molecule.
| Wavenumber Range (cm⁻¹) | Vibration Type | Structural Feature |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) and Sulfonamide (-SO₂NH₂) |
| 3100 - 3000 | C-H Stretch (aromatic) | Benzene Ring |
| 1650 - 1580 | N-H Bend / C=C Stretch (aromatic) | Amine / Benzene Ring |
| 1350 - 1300 | S=O Stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |
| 1180 - 1150 | S=O Stretch (symmetric) | Sulfonamide (-SO₂NH₂) |
| 900 - 675 | C-H Bend (out-of-plane) | Meta-disubstituted Aromatic Ring |
Causality Insight: The two peaks often seen for the primary amine N-H stretch are due to symmetric and asymmetric stretching modes.[9] The sulfonamide N-H stretches can overlap with this region but are typically also observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. Protons on the aromatic ring will appear in the downfield region (approx. 6.8-7.5 ppm) with a characteristic splitting pattern for a 1,3-disubstituted system. The two protons of the primary amine (-NH₂) and the two protons of the sulfonamide (-SO₂NH₂) will appear as broad singlets that are exchangeable with deuterium oxide (D₂O), a key validation step.[10]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of six distinct aromatic carbons, four of which are bonded to hydrogen and two (ipso-carbons) are substituted. The carbon attached to the electron-donating amino group will be shifted upfield relative to the others, while the carbon attached to the electron-withdrawing sulfonamide group will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation.
-
Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z value corresponding to the molecular weight (~172.03 g/mol for the exact mass).
-
Key Fragmentation: Common fragmentation pathways for arylsulfonamides include the loss of the sulfonamide moiety or parts of it, such as loss of SO₂ (m/z -64) or SO₂NH₂ (m/z -80). This fragmentation pattern provides self-validating evidence for the presence and connectivity of the sulfonamide group.
Section 3: Synthesis and Reactivity
Understanding the synthesis of 3-Aminobenzenesulfonamide is crucial for its application as a building block. A common and logical synthetic route begins with a readily available starting material like nitrobenzene.
Exemplary Synthesis Protocol
This multi-step protocol is a self-validating system where the success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods described above.
Step 1: Chlorosulfonation of Nitrobenzene
-
Carefully add nitrobenzene dropwise to an excess of chlorosulfonic acid at 0-5°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and pour it cautiously onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to yield 3-nitrobenzenesulfonyl chloride.
-
Causality: The nitro group is a meta-director, ensuring the incoming chlorosulfonyl group adds at the 3-position.
-
Step 2: Amination of 3-Nitrobenzenesulfonyl Chloride
-
Add the 3-nitrobenzenesulfonyl chloride portion-wise to a cooled, concentrated aqueous ammonia solution.
-
Stir the mixture vigorously for several hours, allowing it to warm to room temperature.
-
The resulting precipitate, 3-nitrobenzenesulfonamide, is filtered, washed with water, and dried.
-
Trustworthiness: The formation of a new solid and a change in TLC mobility confirms the displacement of the chloride.
-
Step 3: Reduction of the Nitro Group
-
Suspend the 3-nitrobenzenesulfonamide in a suitable solvent, such as ethanol or water.
-
Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or use catalytic hydrogenation (e.g., H₂, Pd/C).[11]
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the catalyst or iron oxides.
-
Cool the filtrate to crystallize the product. The pH may need to be adjusted to neutral to facilitate precipitation.
-
Filter the final product, 3-Aminobenzenesulfonamide, wash with a minimal amount of cold solvent, and dry.
Synthesis Workflow Diagram
Caption: A typical synthetic pathway for 3-Aminobenzenesulfonamide.
Section 4: Core Applications in Drug Discovery
The primary value of 3-Aminobenzenesulfonamide in modern research lies in its role as a privileged scaffold in drug design, most notably as an inhibitor of carbonic anhydrases (CAs).
The Carbonic Anhydrase Inhibitor Pharmacophore
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms are overexpressed in various disease states, making them attractive drug targets.
-
CA II and Glaucoma: Inhibition of CA II in the eye reduces aqueous humor production, lowering intraocular pressure.
-
CA IX and Cancer: CA IX is a transmembrane isoform highly expressed in hypoxic tumors, contributing to acidosis of the tumor microenvironment and promoting cancer cell survival and metastasis.[4]
The unsubstituted sulfonamide group (-SO₂NH₂) of 3-Aminobenzenesulfonamide is the critical zinc-binding group. It coordinates to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), effectively blocking the enzyme's catalytic activity. The aromatic ring serves as a scaffold to which other substituents can be attached to achieve isoform selectivity and modulate pharmacokinetic properties.
Caption: Pharmacophore model of sulfonamide binding to the CA active site.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of 3-Aminobenzenesulfonamide is essential for user safety. The following information is derived from typical Safety Data Sheets (SDS).
GHS Hazard Identification
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [2][12] |
| H319 | Causes serious eye irritation | [2][12] |
| H335 | May cause respiratory irritation | [2] |
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[12]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[8][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
3-Aminobenzenesulfonamide is more than a simple organic compound; it is a versatile and powerful tool in the arsenal of researchers and drug developers. Its well-defined structure, characterized by predictable spectroscopic properties and accessible through robust synthetic methods, makes it an ideal starting point for chemical innovation. Its proven utility as a zinc-binding pharmacophore, particularly in the design of carbonic anhydrase inhibitors, continues to drive research into new therapeutics for a range of human diseases. A thorough understanding of its properties, synthesis, and safety is paramount to unlocking its full potential in the laboratory and beyond.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 3-Aminobenzenesulfonamide [dyestuffintermediates.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Solubility Profiling of 3-Cyanobenzenesulfonamide: A Framework for Prediction and Experimental Determination
An In-depth Technical Guide
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Cyanobenzenesulfonamide in organic solvents. Recognizing the limited availability of public domain solubility data for this specific compound, this document emphasizes the theoretical principles and practical methodologies required by researchers, scientists, and drug development professionals to generate reliable solubility profiles. We will explore the predictive power of Hansen Solubility Parameters (HSP) and detail a robust, self-validating experimental protocol for solubility measurement.
Introduction to this compound
This compound (CAS 3118-68-1) is an aromatic organic compound featuring both a cyano (-C≡N) and a sulfonamide (-SO₂NH₂) functional group. Its molecular structure suggests a unique combination of polarity, hydrogen bonding potential, and aromatic character, making its solubility behavior complex and highly dependent on the chosen solvent system. The sulfonamide moiety is a well-established pharmacophore in a vast array of therapeutic agents, while the cyano group is a versatile synthetic handle and can participate in specific intermolecular interactions.[1][2] Accurate solubility data is a cornerstone of pharmaceutical development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides the necessary tools to establish that data.
Theoretical Framework: Predicting Solubility with Hansen Parameters
Before embarking on empirical studies, a theoretical estimation of solubility can systematically guide solvent selection, saving time and resources. The principle of "like dissolves like" is quantitatively expressed through solubility parameters. While several models exist, the Hansen Solubility Parameters (HSP) offer a nuanced, three-dimensional approach well-suited for molecules with multiple functional groups.[3][4]
HSP decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]
Each molecule (solute and solvent) can be defined by a point in this three-dimensional Hansen space. The likelihood of dissolution is high when the Hansen parameters of the solvent are close to those of the solute. This "distance" (Ra) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]
Where subscripts 1 and 2 refer to the solvent and solute, respectively. A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀).
Table 1: Hansen Solubility Parameters for this compound and Select Organic Solvents
| Compound/Solvent | CAS | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound (Solute, Estimated) | 3118-68-1 | 19.5 | 12.5 | 10.0 |
| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |
| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |
| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
Note: Solvent HSP values are adapted from published data.[7] The solute values are illustrative estimates.
Caption: Conceptual diagram of a Hansen Solubility Sphere.
Experimental Solubility Determination: A Validated Protocol
Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its simplicity and reliability.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C and 37 °C for pharmaceutical relevance) is critical for data consistency and thermodynamic calculations.[8]
-
Use of Excess Solute: Adding an excess of the solid ensures that the resulting solution is saturated, representing the equilibrium point between the dissolved and undissolved states.
-
Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium. Undersaturation can result from insufficient equilibration time.
-
Phase Separation: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or composition. Centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is a robust method.
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying aromatic compounds like this compound due to its high sensitivity, specificity, and accuracy. A validated calibration curve is essential for this step.
Step-by-Step Shake-Flask Protocol
-
Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a glass vial.
-
Equilibration: Seal the vials and place them in an isothermal shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for 30 minutes to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in mg/mL and mole fraction.
Caption: Shake-Flask method for solubility determination.
Interpreting Results and Influencing Factors
The solubility of this compound will be governed by the interplay between its own physicochemical properties and those of the solvent.
-
Solvent Polarity: Polar aprotic solvents like DMSO and acetone are expected to be good solvents. The polar sulfonamide group and the cyano group can interact favorably with the solvent dipoles.[9]
-
Hydrogen Bonding: The two N-H protons on the sulfonamide group are hydrogen bond donors, and the oxygen atoms and the nitrogen of the cyano group are hydrogen bond acceptors. Protic solvents like ethanol and methanol can engage in hydrogen bonding, enhancing solubility.[10][11] However, the solvent's self-association can also compete with solute-solvent interactions.
-
Molecular Size and Shape: The planar aromatic ring can participate in π-π stacking interactions, which are favored in aromatic solvents, but this effect is often secondary to polarity and hydrogen bonding.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction, x) | Standard Deviation |
| Methanol | 25.0 | Record Value | Calculate Value | Record Value |
| Methanol | 37.0 | Record Value | Calculate Value | Record Value |
| Ethanol | 25.0 | Record Value | Calculate Value | Record Value |
| Ethanol | 37.0 | Record Value | Calculate Value | Record Value |
| Acetone | 25.0 | Record Value | Calculate Value | Record Value |
| Acetone | 37.0 | Record Value | Calculate Value | Record Value |
| Add other solvents | ... | ... | ... | ... |
Conclusion
Determining the solubility of this compound in organic solvents is a critical step for its application in research and development. This guide outlines a dual strategy that combines the predictive power of the Hansen Solubility Parameter framework for intelligent solvent screening with a detailed, robust shake-flask protocol for generating high-quality experimental data. By understanding the causal relationships between molecular structure, solvent properties, and experimental conditions, researchers can confidently and efficiently build a comprehensive solubility profile for this and other novel compounds.
References
- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 6. Hansen solubility parameters [stenutz.eu]
- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 3-Cyanobenzenesulfonamide: Melting and Boiling Point Determination
This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of 3-Cyanobenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the significance of these physical constants, procedural intricacies, and data interpretation, ensuring scientific integrity and robust experimental outcomes.
Introduction: The Significance of this compound and its Physicochemical Properties
This compound is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a sulfonamide (-SO₂NH₂) group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The nitrile group, while contributing to the molecule's polarity and reactivity, is also present in numerous pharmaceuticals, often playing a key role in the molecule's interaction with biological targets.[3]
The melting and boiling points are critical physicochemical parameters that provide insights into the purity, stability, and processing characteristics of a compound. For a substance like this compound, which may serve as a precursor or an active pharmaceutical ingredient (API), accurate determination of these properties is paramount for quality control, formulation development, and ensuring compliance with regulatory standards. A sharp melting point range is a reliable indicator of high purity for a crystalline solid.[4] The boiling point, particularly for a high-melting solid, informs about its volatility and thermal stability, guiding decisions on purification methods like distillation and assessing the risk of decomposition at elevated temperatures.[2][5]
Physicochemical Data of this compound
A thorough literature review provides the following key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₂S | [6] |
| Molecular Weight | 182.20 g/mol | [6] |
| Melting Point | 152 °C | [6] |
| Boiling Point | Not available (predicted to decompose) | N/A |
| CAS Number | 5413-83-2 | [7] |
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Experimental Methodology: Capillary Method
The capillary method is a straightforward and widely used technique for determining the melting point of a solid.[8] It involves heating a small sample packed in a capillary tube and observing the temperature range over which it melts. This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.
Caption: Workflow for melting point determination using the capillary method.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[7]
-
Grind a small amount of the sample into a fine powder on a watch glass.[9]
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[7]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9]
-
-
Apparatus Setup:
-
Securely clamp a Thiele tube to a ring stand.[1]
-
Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.[1]
-
Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[10]
-
Insert the thermometer and capillary tube assembly into the Thiele tube through a bored cork or a stopper with a slit, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[7]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[7] The shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.
-
For an unknown sample, a rapid preliminary heating can be done to get an approximate melting point.[11]
-
For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point (152°C for this compound), then reduce the heating rate to 1-2°C per minute.[11] A slow heating rate near the melting point is crucial for an accurate determination.[10]
-
Observe the sample closely through the oil bath.
-
Record the temperature at which the first drop of liquid appears (T_initial).[7]
-
Record the temperature at which the last solid crystal melts into a clear liquid (T_final).[7]
-
The melting point is reported as the range between T_initial and T_final.
-
-
Post-Measurement:
-
Allow the apparatus to cool completely before disassembling.
-
Dispose of the capillary tube in a designated glass waste container.
-
Part 2: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] For a high-melting-point solid like this compound, determining the boiling point at atmospheric pressure is often impractical due to the high temperatures required, which can lead to decomposition.[5] Therefore, vacuum distillation is the preferred method.
Theoretical Basis: Vacuum Distillation
Vacuum distillation is a technique performed at reduced pressure.[2] Lowering the pressure above a liquid decreases its boiling point.[5] This relationship is described by the Clausius-Clapeyron relation.[2] This method is indispensable for the purification or boiling point determination of substances that are thermally unstable or have very high boiling points at atmospheric pressure.[13]
Caption: Logical flow for determining the boiling point using vacuum distillation.
-
Safety Precautions:
-
Inspect all glassware for cracks or defects before use, as they can implode under vacuum.[3]
-
Always work behind a safety shield.
-
Ensure all joints are properly sealed and clamped.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to minimize bumping), a condenser, a vacuum adapter, and a receiving flask.[3]
-
Place a stir bar in the distilling flask for smooth boiling. Boiling stones are ineffective under vacuum.[3]
-
Add the this compound sample to the distilling flask.
-
Lightly grease all ground-glass joints to ensure an airtight seal.[3]
-
Insert a thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump (e.g., a water aspirator or a mechanical pump). A manometer should be included in the system to measure the pressure.
-
-
Measurement:
-
Turn on the cooling water to the condenser.
-
Turn on the vacuum source and allow the system to evacuate. Wait until the pressure stabilizes at the desired level.[3]
-
Begin heating the distilling flask using a heating mantle or an oil bath.
-
Increase the temperature gradually until the sample begins to boil and the condensate ring rises to the thermometer bulb.
-
When the liquid is distilling at a steady rate (e.g., one drop per second), record the temperature on the thermometer and the pressure from the manometer. This temperature is the boiling point at that specific pressure.[5]
-
A pure compound should distill over a narrow temperature range, although fluctuations in pressure can cause the temperature to vary.[3]
-
-
Post-Measurement:
-
Remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.[3] Venting a hot system can cause air to rush in and potentially shatter the glassware or cause an explosion.
-
Once cool, slowly and carefully vent the system.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus.
-
Conclusion
The precise determination of the melting and boiling points of this compound is a fundamental aspect of its chemical characterization, with significant implications for its application in research and drug development. The melting point of 152 °C serves as a key identifier and a benchmark for purity. Due to its high melting point and potential for thermal degradation, the boiling point is best determined under reduced pressure using vacuum distillation. The detailed protocols provided in this guide, grounded in established chemical principles, offer a robust framework for obtaining accurate and reliable data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of research and development endeavors.
References
- 1. timstar.co.uk [timstar.co.uk]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Melting Point, Freezing Point, Boiling Point [chemed.chem.purdue.edu]
- 5. Purification [chem.rochester.edu]
- 6. This compound [stenutz.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thiele tube - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Cyanobenzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous structural elucidation of chemical entities is the bedrock of modern chemical research and drug development. This guide provides an in-depth technical analysis of 3-Cyanobenzenesulfonamide (C₇H₆N₂O₂S, MW: 182.2 g/mol ), a molecule featuring key functional groups relevant to medicinal chemistry. We will dissect the spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized, providing a robust framework for the characterization of similar small molecules.
Introduction to this compound
This compound is a disubstituted aromatic compound containing a sulfonamide and a nitrile group at the meta positions. This arrangement precludes molecular symmetry, making each of the seven carbon atoms and four aromatic protons chemically distinct. Understanding the electronic interplay between the electron-withdrawing cyano (-CN) and sulfonamide (-SO₂NH₂) groups is critical for interpreting its spectral signatures. This guide will systematically explore these signatures to build a comprehensive structural profile.
Caption: Structure of this compound (C₇H₆N₂O₂S).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The choice of solvent and experimental parameters is crucial for obtaining high-quality, interpretable NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1][2] DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the sample and avoid exchange of the acidic N-H protons.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to define the 0 ppm reference point.[2] Alternatively, the residual solvent peak can be used for referencing.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.[3]
-
-
Acquisition:
-
For ¹H NMR: Acquire data using a standard pulse sequence. A 45° pulse angle is often used to allow for a shorter relaxation delay (d1), optimizing experimental time.[4]
-
For ¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. An inverse-gated decoupling sequence should be used if quantitative data is required to suppress the Nuclear Overhauser Effect (NOE).[3][4]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Caption: Standard workflow for NMR spectral acquisition and analysis.
¹H NMR Spectral Interpretation (Predicted)
The aromatic region (δ 7.0-9.0 ppm) is expected to be complex due to the meta-substitution pattern, which results in four distinct, coupled protons.
-
Aromatic Protons (4H, δ 7.8-8.5 ppm): Due to the strong electron-withdrawing nature of both the -SO₂NH₂ and -CN groups, all aromatic protons will be significantly deshielded and shifted downfield compared to benzene (δ 7.36 ppm).[5][6] The proton situated between the two substituents (at C2) is expected to be the most downfield, likely appearing as a narrow triplet or singlet-like peak. The other three protons will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) due to both ortho and meta coupling.[5]
-
Sulfonamide Protons (2H, δ ~7.5 ppm): The two protons on the nitrogen (-SO₂NH₂) are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Interpretation (Predicted)
A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as there are no elements of symmetry in the molecule.[7]
-
Aromatic Carbons (δ 110-150 ppm): Six unique signals are expected in this region.[8][9][10]
-
The two quaternary carbons directly attached to the substituents (C1 and C3) will be identifiable. The carbon attached to the sulfonamide group (C1) will be downfield, while the carbon attached to the cyano group (C3) will also be influenced. These peaks are often of lower intensity.[11]
-
The four CH carbons in the aromatic ring will resonate within the typical aromatic range. Their precise shifts are influenced by the electronic effects of the substituents.
-
-
Nitrile Carbon (δ ~117 ppm): The carbon of the cyano group (-C≡N) typically appears in a distinct region, slightly upfield of the main aromatic cluster.[10]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ ppm) | Assignment |
| ~8.5 | Ar-H (proton at C2) |
| 7.8 - 8.4 | Ar-H |
| ~7.5 | -SO₂H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, preferred method for solid samples as it requires minimal sample preparation.[13]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental contributions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium).
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.[14][15]
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: General workflow for ATR-FTIR spectroscopy.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from its three key structural motifs: the sulfonamide, the nitrile, and the aromatic ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350 - 3250 | -SO₂NH₂ | N-H Asymmetric & Symmetric Stretch | Medium |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium-Weak |
| 2240 - 2220 | -C≡N | C≡N Stretch | Strong, Sharp |
| 1600, 1580, 1475 | Aromatic C=C | C=C Ring Stretch | Medium-Weak |
| 1350 - 1310 | -SO₂NH₂ | S=O Asymmetric Stretch | Strong |
| 1170 - 1145 | -SO₂NH₂ | S=O Symmetric Stretch | Strong |
| 810 - 750 | Aromatic C-H | C-H Out-of-plane Bend (meta) | Strong |
-
Sulfonamide Group: Look for two distinct, strong peaks for the S=O asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) stretches.[16][17][18] Additionally, two N-H stretching bands should appear in the 3350-3250 cm⁻¹ region.[19]
-
Nitrile Group: A very characteristic strong and sharp absorption peak is expected in the 2240-2220 cm⁻¹ range, which is indicative of the C≡N triple bond stretch.[20][21][22][23] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower frequency compared to aliphatic nitriles.[21][23]
-
Aromatic Ring: Aromatic C-H stretches will appear just above 3000 cm⁻¹.[22] Characteristic C=C ring stretching "skeletal" bands will be visible around 1600, 1580, and 1475 cm⁻¹. Strong C-H out-of-plane bending bands in the 810-750 cm⁻¹ region will help confirm the meta-substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing pure compounds or components of a mixture.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water.[24]
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or first separated using a liquid chromatography column to ensure purity.
-
Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Tandem MS (MS/MS): To study fragmentation, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon), and the resulting fragment ions are analyzed in a second mass analyzer.[25]
Caption: Workflow for LC-MS/MS structural analysis.
Mass Spectrum Interpretation
-
Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 183. The molecular weight of 182 is an even number, which is consistent with the Nitrogen Rule for a molecule containing an even number of nitrogen atoms (two).
-
Key Fragmentation Pathways: Aromatic sulfonamides exhibit characteristic fragmentation patterns. The most significant and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[25][26][27]
-
[M+H]⁺ → [M+H - SO₂]⁺: m/z 183 → m/z 119. This rearrangement and loss is a hallmark of aromatic sulfonamides.[25][26]
-
Loss of Sulfonamide Group: Cleavage of the C-S bond can lead to the loss of the •SO₂NH₂ radical (80 Da), resulting in a cyanophenyl cation at m/z 102.
-
Loss of Amine: Loss of ammonia (NH₃) from the protonated sulfonamide can also occur, leading to a fragment at m/z 166.
-
Caption: Predicted major fragmentation pathways for this compound.
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
| 183 | [M+H]⁺ | - |
| 119 | [C₇H₇N₂]⁺ | SO₂ |
| 102 | [C₇H₄N]⁺ | •SO₂NH₂ |
| 166 | [C₇H₄NO₂S]⁺ | NH₃ |
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the complete structural confirmation of this compound.[12][28][29] IR spectroscopy rapidly confirms the presence of the key nitrile and sulfonamide functional groups. Mass spectrometry verifies the molecular weight and reveals diagnostic fragmentation patterns, notably the loss of SO₂. Finally, NMR spectroscopy provides the definitive atomic connectivity and detailed electronic environment of the C-H framework. This multi-technique approach ensures the highest level of scientific integrity and is an essential workflow in modern chemical research and development.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vce.studypulse.au [vce.studypulse.au]
- 13. edinst.com [edinst.com]
- 14. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 15. intertek.com [intertek.com]
- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 21. scribd.com [scribd.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. routledge.com [routledge.com]
- 29. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
discovery and history of 3-Cyanobenzenesulfonamide
An In-depth Technical Guide to 3-Cyanobenzenesulfonamide: Synthesis, History, and Applications in Modern Drug Discovery
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, a journey that began with the serendipitous discovery of the first sulfa drugs. While early research focused on para-substituted isomers like sulfanilamide, the utility of other substitution patterns has since become profoundly evident. This technical guide provides an in-depth exploration of this compound, a meta-substituted derivative that serves as a versatile and strategic intermediate in the synthesis of complex pharmaceutical agents. We will delve into the historical context that gives this molecule its significance, provide a detailed, field-proven synthetic protocol from a common precursor, and explore its applications and the chemical logic behind its use in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Historical Context: The Dawn of the Sulfonamide Era
The story of benzenesulfonamides in medicine is a landmark example of the power of chemical synthesis in treating disease. The journey began in the 1930s with the work of Gerhard Domagk at Bayer, who was systematically screening synthetic dyes for antibacterial properties. This research led to the discovery of Prontosil, a red azo dye that demonstrated remarkable efficacy against streptococcal infections in mice and, subsequently, in humans.
A pivotal breakthrough came when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. In vivo, metabolic cleavage of the azo linkage released the true active agent: 4-aminobenzenesulfonamide, now famously known as sulfanilamide.[1] This revelation shifted the entire paradigm of antibacterial research. For the first time, a simple, synthetically accessible small molecule was proven to combat systemic bacterial infections, ushering in the age of chemotherapy.[1] The discovery catalyzed an explosion of research, with chemists synthesizing thousands of sulfanilamide derivatives to improve potency, broaden the spectrum of activity, and optimize pharmacokinetic properties. This foundational work established the benzenesulfonamide core as a "privileged scaffold" in medicinal chemistry.
The Strategic Importance of 3-Substituted Benzenesulfonamides
While the initial focus was on para-substituted analogs, the exploration of meta-substituted benzenesulfonamides quickly revealed unique therapeutic opportunities. The 3-amino derivative, 3-aminobenzenesulfonamide (metanilamide), became a particularly important building block.[2][3] Its utility lies in the distinct chemical reactivity of the meta-positioned amino group, allowing for a diverse range of chemical modifications to be performed, leading to novel structures with distinct biological activities.
The subject of this guide, this compound, represents a strategic evolution from its 3-amino counterpart. The cyano group serves several key roles in drug design:
-
Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, including amides and even halogens, altering the molecule's electronic profile, polarity, and metabolic stability without drastically changing its shape.[4]
-
Modulation of Physicochemical Properties: Replacing an amino group with a cyano group removes a basic site and a hydrogen bond donor, which can significantly impact a compound's solubility, pKa, and ability to penetrate cell membranes.
-
A Versatile Synthetic Handle: The true power of the cyano group lies in its synthetic versatility. It can be:
-
Hydrolyzed to a carboxylic acid.
-
Reduced to a primary amine.
-
Converted into various heterocyclic rings (e.g., tetrazoles), which are themselves important pharmacophores.
-
This synthetic flexibility makes this compound a highly valuable intermediate for accessing novel chemical space in drug discovery campaigns.
Synthesis of this compound: A Mechanistic Approach
The most direct and reliable synthesis of this compound begins with the readily available and inexpensive starting material, 3-aminobenzenesulfonamide. The transformation is a classic two-step, one-pot sequence involving diazotization followed by a Sandmeyer reaction.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure the successful formation of the key intermediate.
PART A: Diazotization of 3-Aminobenzenesulfonamide
-
Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminobenzenesulfonamide (1.0 eq). Add a solution of concentrated hydrochloric acid (approx. 3.0 eq) in water.
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition to prevent the premature decomposition of the diazonium salt.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water. Add this solution dropwise via the dropping funnel to the stirred slurry from Step 2. Keep the rate of addition slow enough to ensure the internal temperature does not exceed 5 °C.
-
Causality & Expertise: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) creates the diazonium salt. This reaction is highly exothermic. Low temperature is essential because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if allowed to warm.
-
-
In-Process Validation: After the addition is complete, continue stirring for 15-20 minutes at 0-5 °C. To confirm the completion of the diazotization and the presence of a slight excess of nitrous acid, a drop of the reaction mixture can be tested on starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and signals the end of this stage.
PART B: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and potassium cyanide (KCN, ~1.3 eq) in water. Gently warm if necessary to achieve dissolution.
-
Trustworthiness: Using a pre-formed solution of the copper cyanide complex ensures the catalyst is active and ready for the reaction. Handling cyanides requires extreme caution and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Causality & Expertise: This is the core Sandmeyer reaction. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with the cyanide nucleophile (-CN). The evolution of nitrogen gas is the thermodynamic driving force for this reaction, as N₂ is an extremely stable leaving group.
-
-
Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture and filter the solid product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Physicochemical and Structural Data
All quantitative data for this compound is summarized below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.20 g/mol | |
| CAS Number | 20083-29-8 | |
| Appearance | White to off-white solid | |
| Melting Point | 154-158 °C | |
| SMILES String | N#Cc1cccc(c1)S(N)(=O)=O | |
| InChI Key | JPVKCHIPRSQDKL-UHFFFAOYSA-N (for 3-aminobenzenesulfonamide) |
Applications in Drug Discovery
The primary value of this compound is as an intermediate in the synthesis of targeted therapeutics. The sulfonamide group is a well-known zinc-binding group, making it a common feature in the design of various enzyme inhibitors.
Case Study: Carbonic Anhydrase Inhibitors
A prominent application of the sulfonamide scaffold is in the development of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[6][7]
Derivatives of benzenesulfonamide are potent inhibitors of these enzymes. The sulfonamide group coordinates to the catalytic zinc ion in the enzyme's active site, blocking its function. While many inhibitors are based on the 4-aminobenzenesulfonamide (sulfanilamide) scaffold, the 3-substituted pattern allows for the exploration of different binding vectors. Pyridinium derivatives of 3-aminobenzenesulfonamide, for example, have been shown to be nanomolar-potent inhibitors of the tumor-associated CA IX and CA XII isozymes. The 3-cyano analog provides a route to create derivatives where the substituent can interact with different pockets of the enzyme active site compared to its 4-substituted counterparts.
Logical Pathway for CA IX Inhibition
Caption: Inhibition of CA IX can disrupt tumor acidosis and progression.
Conclusion
This compound stands as a testament to the enduring legacy of sulfonamide chemistry. While it may not possess the direct historical fame of sulfanilamide, its importance lies in the synthetic potential unlocked by the meta-positioned cyano group. Evolving from the foundational discoveries of the sulfa drug era, this compound provides medicinal chemists with a powerful and versatile platform. Its logical synthesis from 3-aminobenzenesulfonamide via the robust Sandmeyer reaction, combined with the rich chemistry of the nitrile functional group, ensures its continued relevance in the rational design of sophisticated enzyme inhibitors and other targeted therapeutics for the foreseeable future.
References
- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyanobenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-cyanobenzenesulfonamide, a pivotal organic building block in contemporary chemical synthesis. This document delves into its fundamental chemical properties, synthesis, and reactivity, with a pronounced focus on its strategic application in medicinal chemistry and its potential in materials science. Designed for researchers, scientists, and drug development professionals, this guide offers field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind synthetic choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 3118-68-1) is a bifunctional aromatic compound featuring both a sulfonamide (-SO₂NH₂) and a nitrile (-C≡N) group at the meta-position. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a valuable scaffold in the synthesis of complex organic molecules.[1] The sulfonamide moiety is a well-established pharmacophore, renowned for its ability to act as a zinc-binding group in various metalloenzymes.[2] Concurrently, the nitrile group serves as a versatile synthetic handle, amenable to a wide range of chemical transformations including hydrolysis, reduction, and cycloadditions.
This guide will explore the synthesis of this building block, dissect its reactivity, and showcase its pivotal role in the development of therapeutic agents, particularly as a precursor to potent enzyme inhibitors. Furthermore, we will discuss its prospective applications as a functional monomer and organic linker in the burgeoning field of materials science.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₂S | [1] |
| Molecular Weight | 182.20 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 151-156 °C | [1] |
| CAS Number | 3118-68-1 | [1] |
| InChI Key | LTOFQPCBIZPXFH-UHFFFAOYSA-N | [1] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.[4][5] All manipulations should be performed in a well-ventilated chemical fume hood.[6][7] Store the compound in a cool, dry place away from strong oxidizing agents.[4][7]
Synthesis of this compound
The most direct and industrially relevant synthesis of this compound involves the diazotization of 3-aminobenzenesulfonamide followed by a Sandmeyer reaction. This classical transformation provides a reliable method for introducing the cyano group onto the aromatic ring.
Reaction Principle and Mechanism
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via a diazonium salt intermediate.[8][9] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6]
-
Diazotization: The primary aromatic amine (3-aminobenzenesulfonamide) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable aryldiazonium salt.
-
Single Electron Transfer (SET): The copper(I) cyanide catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species.[4][7]
-
Nucleophilic Attack and Re-aromatization: The aryl radical then reacts with the cyanide anion, and subsequent re-aromatization yields the final product, this compound, while regenerating the copper(I) catalyst.[3]
Caption: Mechanism of the Sandmeyer Cyanation Reaction.
Detailed Experimental Protocol
This protocol is adapted from a standard Sandmeyer reaction procedure for a structurally similar substrate and should be optimized for specific laboratory conditions.[10]
Materials:
-
3-Aminobenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 3-aminobenzenesulfonamide in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Prepare a solution of 1.1 equivalents of sodium nitrite in cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (if necessary, to aid solubility) in water. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to 50-60 °C until gas evolution ceases.
-
Work-up and Purification: a. Cool the reaction mixture and pour it onto crushed ice. b. Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the crude product. c. Collect the crude solid by vacuum filtration and wash thoroughly with cold water. d. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Reactivity and Application as an Organic Building Block
The dual functionality of this compound makes it a highly strategic starting material for constructing a diverse array of molecular architectures.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. A new Zn(ii) MOF assembled from metal–organic cubes (MOCs) as a highly efficient adsorbent for cationic dyes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
literature review of 3-Cyanobenzenesulfonamide research
An In-depth Technical Guide to 3-Cyanobenzenesulfonamide Research: A Cornerstone for Carbonic Anhydrase Inhibitor Design
Abstract
This compound represents a foundational scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. As a primary benzenesulfonamide, its core utility lies in its interaction with zinc metalloenzymes, most notably the carbonic anhydrase (CA) family. The strategic placement of an electron-withdrawing cyano group at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and spatial configuration, providing a critical data point in structure-activity relationship (SAR) studies. This technical guide offers an in-depth review of this compound, targeting researchers, medicinal chemists, and drug development professionals. It consolidates the current understanding of its synthesis, physicochemical properties, and its pivotal role as a carbonic anhydrase inhibitor. By analyzing extensive SAR data from closely related analogues, this guide elucidates the mechanistic basis of its inhibitory action and explores its therapeutic potential, primarily in oncology. Detailed experimental protocols for its synthesis and for robust enzymatic assays are provided to ensure scientific integrity and reproducibility in future research endeavors.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a "privileged scaffold" in drug discovery, renowned for its ability to potently and selectively inhibit carbonic anhydrases (CAs). CAs are a superfamily of ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is crucial for a vast array of physiological processes, including pH regulation, respiration, electrolyte secretion, and biosynthesis.[1][2]
Fifteen human CA isoforms have been identified, each with distinct tissue distribution and physiological roles. While cytosolic isoforms like CA I and II are widespread, certain isoforms are selectively overexpressed in pathological conditions. Notably, the transmembrane isoforms CA IX and CA XII are highly upregulated in many aggressive solid tumors in response to hypoxia.[1][3][4] They contribute to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to conventional therapies. This makes CA IX and CA XII prime targets for the development of novel anticancer agents.[5]
Primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design. The deprotonated sulfonamide anion acts as a potent zinc-binding group (ZBG), coordinating to the catalytic Zn²⁺ ion in the enzyme's active site with high affinity, thereby blocking its catalytic function. This compound serves as a key parent structure for understanding how substitutions on the aromatic ring modulate this inhibitory activity and isoform selectivity. This guide dissects the chemistry and biology of this compound, using data from its analogues to build a comprehensive picture of its function and potential.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's physical and chemical properties is essential for its development as a research tool or therapeutic lead.
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂S | [6] |
| Molecular Weight | 182.20 g/mol | [6] |
| Melting Point | 152 °C | [6] |
| LogP (Octanol/Water) | 0.24 | [6] |
| Appearance | Solid powder | |
| pKa (Predicted) | The pKa of the sulfonamide NH is critical for its binding to the zinc ion. While an experimental value for this compound is not readily available, primary benzenesulfonamides typically have pKa values in the range of 9-10.5.[5][7][8][9] The electron-withdrawing nature of the 3-cyano group is expected to lower this pKa, increasing the population of the active anionic form at physiological pH. | |
| Aqueous Solubility | Specific experimental data is limited. However, sulfonamides exhibit pH-dependent solubility, being more soluble at pH values above their pKa due to the formation of the anionic species.[10][11][12] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 3-aminobenzonitrile. The general workflow involves a Sandmeyer-type reaction to introduce the sulfonyl chloride group, followed by ammonolysis to form the final sulfonamide.
A detailed experimental protocol for this synthesis is provided in Section 6.1. The key intermediate, 3-cyanobenzenesulfonyl chloride, is commercially available, which can simplify the final step.[7][10]
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The therapeutic and biological effects of benzenesulfonamides are overwhelmingly derived from their potent inhibition of carbonic anhydrase.
The Catalytic Cycle of Carbonic Anhydrase
The active site of human α-CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc-bound water has a lowered pKa (~7), facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide acts as a powerful nucleophile, attacking the carbon atom of a CO₂ molecule that has entered the active site. This attack forms a bicarbonate species coordinated to the zinc ion, which is then displaced by a water molecule, regenerating the catalyst and releasing bicarbonate into the solution. A proton shuttle, often involving His64, is required to regenerate the zinc-bound water molecule for the next cycle.
The Role of the Sulfonamide Moiety
Primary benzenesulfonamides are transition-state analogues that exploit the fundamental chemistry of the CA active site. The sulfonamide group (—SO₂NH₂) is acidic and exists in equilibrium with its deprotonated, anionic form (—SO₂NH⁻). This anion is isosteric and isoelectronic with the bicarbonate transition state.
The inhibitory mechanism proceeds as follows:
-
Ionization: The sulfonamide must first deprotonate to its active anionic form.
-
Coordination: The sulfonamide anion enters the active site and displaces the zinc-bound water/hydroxide molecule.
-
Tetrahedral Complex Formation: The nitrogen atom of the sulfonamide anion forms a coordinate bond with the Zn²⁺ ion. The two oxygen atoms of the sulfonamide form hydrogen bonds with the backbone NH group of residue Thr199. This creates a stable, tetrahedral geometry around the zinc ion, effectively locking the enzyme in an inhibited state.[3][13]
Structure-Activity Relationship (SAR) Analysis
While specific inhibition constants (Kᵢ) for this compound are not prominently reported in the surveyed literature, extensive SAR data from hundreds of substituted benzenesulfonamide analogues allow for a robust analysis of its likely activity and the specific role of the 3-cyano substituent.[1][3][14][15][16]
Table 1: Carbonic Anhydrase Inhibition Constants (Kᵢ, nM) for Selected Benzenesulfonamide Analogues This table compiles representative data for various analogues to illustrate SAR principles. Data is sourced from multiple studies and assays; direct comparison should be approached with caution.
| Compound/Substituent | R Group (Tail) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide (AAZ) | Standard | 250 | 12 | 25 | 5.7 | [1][3] |
| Unsubstituted | H | - | Potent | - | - | [13] |
| 4-Click-Phenyl | 4-(phenyl-triazolyl) | 41.5 | 30.1 | 24.8 | 5.7 | [1][3] |
| 4-Click-Cyclohexyl | 4-(cyclohexyl-triazolyl) | 42.5 | 41.3 | 1.5 | 0.8 | [1][3] |
| 4-Ureido-benzylphenyl | 4-(ureido-benzylphenyl) | - | - | - | 1.0 | [17] |
| Cyanoacrylamide | 4-(cyanoacrylamide) | Weak | Weak | Low nM | Sub-nM | [16] |
The Zinc-Binding Group and Phenyl Scaffold
The unsubstituted benzenesulfonamide is itself a potent, though non-selective, CA inhibitor.[13] This establishes the phenylsulfonamide core as the primary pharmacophore responsible for high-affinity binding.
The Role of the 3-Cyano Substituent
Substituents on the phenyl ring do not typically interact directly with the deepest parts of the active site but critically modulate the physicochemical properties of the molecule and can make secondary contacts with residues at the active site rim.
-
Electronic Effects: The cyano (—C≡N) group is strongly electron-withdrawing. Its placement at the meta-position influences the electron density of the entire ring and, consequently, the acidity of the sulfonamide proton. An increased acidity (lower pKa) favors the deprotonated, active form of the inhibitor at physiological pH, which can lead to a higher association rate constant (kₒₙ) and stronger inhibition.[14]
-
Spatial and Vectorial Properties: The 3-position directs the substituent away from the main channel of the active site. Unlike substituents at the 4-position, which can be extended into the active site via the "tail approach" to achieve isoform selectivity, a 3-substituent's role is more focused on modulating the core pharmacophore's properties.[4][18]
-
Selectivity: Studies on derivatives incorporating cyano groups have shown that this moiety can contribute to potent inhibition of the tumor-associated isoforms CA IX and XII.[15][16][19] While the cyano group itself is small, its inclusion in more complex "tail" structures often leads to highly selective inhibitors. For instance, benzenesulfonamides with cyanoacrylamide tails are sub-nanomolar inhibitors of CA XII.[16]
Therapeutic Potential and Future Directions
The primary therapeutic application for selective inhibitors of tumor-associated CAs is in oncology. By inhibiting CA IX and XII, these agents can disrupt pH regulation in the tumor microenvironment, potentially reversing acidosis, increasing the efficacy of chemotherapy and immunotherapy, and reducing tumor cell invasion and metastasis.[5] While no in vivo studies specifically investigating this compound have been identified, numerous benzenesulfonamide derivatives show significant anti-tumor activity in preclinical models.[19]
Future research should focus on:
-
Definitive Biological Evaluation: The precise inhibitory constants (Kᵢ) of this compound against a full panel of CA isoforms (I, II, IX, XII, etc.) must be experimentally determined to provide a definitive baseline for SAR studies.
-
In Vivo Pharmacokinetics and Efficacy: Preclinical studies are needed to assess the absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy of this compound in relevant cancer models.
-
Lead Optimization: Using this compound as a starting point, further modifications based on the tail approach can be explored to develop novel inhibitors with enhanced potency and selectivity for CA IX and/or CA XII.
Key Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for this class of compounds.[20][21][22][23][24]
Step 1: Diazotization of 3-Aminobenzonitrile
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, suspend 3-aminobenzonitrile (1 eq.) in a solution of concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chloride Formation (Sandmeyer Reaction)
-
In a separate, well-ventilated flask, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated with copper(II) chloride (CuCl₂, catalytic).
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid solution. Vigorous gas evolution (N₂) will occur.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The solid 3-cyanobenzenesulfonyl chloride will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 3: Ammonolysis to this compound
-
Cool a flask containing concentrated ammonium hydroxide (NH₄OH, excess) to 0 °C in an ice bath.
-
Slowly add the crude 3-cyanobenzenesulfonyl chloride from Step 2 in small portions with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The solid product, this compound, will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Protocol: Carbonic Anhydrase Inhibition Assay
This is a generalized protocol for determining CA inhibitory activity using a stopped-flow CO₂ hydration assay.[1][3]
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Prepare stock solutions of this compound and control inhibitors (e.g., Acetazolamide) in DMSO.
-
Assay Buffer: Prepare an assay buffer containing a pH indicator (e.g., p-nitrophenol) whose absorbance changes with pH.
-
Kinetic Measurement: Use a stopped-flow spectrophotometer to measure the enzyme-catalyzed CO₂ hydration. One syringe will contain the enzyme solution (with or without the inhibitor pre-incubated), and the other will contain a CO₂-saturated solution.
-
Reaction Initiation: Rapidly mix the two solutions. The hydration of CO₂ produces protons, causing a drop in pH and a change in the indicator's absorbance, which is monitored over time.
-
Data Analysis: The initial rates of reaction are determined from the absorbance curves.
-
IC₅₀/Kᵢ Determination: Repeat the assay with a range of inhibitor concentrations. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srdata.nist.gov [srdata.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors (specifically against tumor-associated isoforms IX and XII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ricerca.unich.it [ricerca.unich.it]
- 19. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 21. Page loading... [guidechem.com]
- 22. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 23. Free Article [chemicalbook.com]
- 24. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
The Latent Potential of a Versatile Scaffold: A Technical Guide to the Biological Activities of 3-Cyanobenzenesulfonamide and Its Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide delves into the potential biological activities of 3-cyanobenzenesulfonamide, a molecule that, while not extensively studied for its intrinsic bioactivity, serves as a crucial and versatile scaffold in the synthesis of a diverse array of biologically potent compounds. We will explore the chemical rationale for its use as a synthetic intermediate and provide an in-depth analysis of the significant biological activities exhibited by its derivatives. The primary focus will be on carbonic anhydrase inhibition, a field where this compound-derived molecules have shown considerable promise, with additional exploration of their antimicrobial and anticancer properties. This guide will further provide exemplary experimental protocols for the evaluation of these activities, equipping researchers with the foundational knowledge to explore the therapeutic potential of this chemical class.
Introduction: The Strategic Importance of the this compound Core
This compound is a substituted aromatic sulfonamide. While direct studies on its biological effects are sparse, its true value in medicinal chemistry lies in its utility as a foundational building block.[1][][] The presence of three key functional groups—the sulfonamide, the cyano group, and the benzene ring—provides a rich platform for chemical modification and the introduction of diverse pharmacophores.
-
The Sulfonamide Moiety: This group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs).[4] Its ability to coordinate with the zinc ion in the active site of these enzymes is a cornerstone of the biological activity of many of its derivatives.
-
The Cyano Group: Positioned at the meta-position, the cyano group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the construction of a wide variety of heterocyclic systems. This versatility is paramount in creating libraries of compounds for biological screening.
-
The Benzene Ring: The aromatic ring serves as a rigid scaffold to which various substituents can be attached. Modifications to the ring itself, or the attachment of different functional groups, can significantly influence the potency, selectivity, and pharmacokinetic properties of the final compounds.
The strategic combination of these features makes this compound an attractive starting material for the synthesis of targeted inhibitors and other biologically active molecules.
Charting the Biological Landscape: Activities of this compound Derivatives
The true potential of this compound is realized in the biological activities of its progeny. Extensive research has demonstrated that derivatives incorporating this core structure exhibit a range of significant pharmacological effects.
Potent and Selective Carbonic Anhydrase Inhibition
The most prominent and well-documented biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[5][6][7][8] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[4]
Derivatives of this compound have been synthesized and shown to be effective inhibitors of various CA isoforms.[5][7] The general mechanism of action involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.
Table 1: Inhibitory Activity of Exemplary Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms (hCA I and hCA II)
| Compound | Target Isoform | IC50 (µM) | Reference |
| Derivative 2b | hCA I | 2.12 | [5] |
| Derivative 2e | hCA II | 2.52 | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzenesulfonamide derivatives against a range of pathogenic bacteria and fungi.[9] The exact mechanism of their antimicrobial action is not always fully elucidated but is thought to involve the inhibition of essential microbial enzymes.
Table 2: Minimum Inhibitory Concentrations (MIC) of Exemplary Benzenesulfonamide Derivatives against Various Microorganisms
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Derivative 4d | Escherichia coli | 6.72 | [9] |
| Derivative 4h | Staphylococcus aureus | 6.63 | [9] |
| Derivative 4a | Pseudomonas aeruginosa | 6.67 | [9] |
| Derivative 4a | Salmonella typhi | 6.45 | [9] |
| Derivative 4f | Bacillus subtilis | 6.63 | [9] |
| Derivative 4e | Candida albicans | 6.63 | [9] |
| Derivative 4h | Candida albicans | 6.63 | [9] |
| Derivative 4e | Aspergillus niger | 6.28 | [9] |
Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Anticancer Potential
The inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII, by benzenesulfonamide derivatives has positioned them as promising anticancer agents.[10] These isoforms are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.
Furthermore, some derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may be independent of CA inhibition.[10]
Methodologies for Biological Evaluation
To rigorously assess the potential biological activities of novel this compound derivatives, a series of well-established in vitro and in vivo assays are employed.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of test compounds against specific carbonic anhydrase isoforms.
Principle: This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified CA isoform in Tris-HCl buffer (pH 7.4).
-
Prepare a solution of p-NPA in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compound to the wells.
-
Add the CA enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Grow the microbial strain in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for a few hours to allow for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
While this compound itself has not been a primary focus of biological investigation, its role as a versatile synthetic platform is undeniable. The derivatives originating from this core structure have demonstrated significant potential as inhibitors of carbonic anhydrases, with promising applications in oncology and other therapeutic areas. Furthermore, the observed antimicrobial and broader anticancer activities warrant further exploration.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects, beyond CA inhibition.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Cyanobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Cyanobenzenesulfonamide Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, primarily recognized for its potent and often selective inhibition of carbonic anhydrase (CA) isoenzymes.[1][2] These enzymes are crucial in a variety of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.[3][4] The primary sulfonamide group (—SO₂NH₂) is the key zinc-binding group that anchors the inhibitor to the active site of the CA enzyme, while the 3-cyano-substituted phenyl ring allows for extensive derivatization to fine-tune selectivity and pharmacokinetic properties.[5][6]
This application note provides a comprehensive guide to the principal synthetic strategies for preparing this compound and its derivatives. We will explore the causality behind experimental choices in classical and modern synthetic routes, provide detailed, field-proven protocols, and discuss the analytical characterization of the final products.
Part 1: Overview of Primary Synthetic Strategies
The synthesis of the this compound core can be approached from several distinct pathways, each with its own advantages and considerations. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The three primary strategies are:
-
The Sandmeyer Reaction: A classic and robust method starting from the readily available 3-aminobenzenesulfonamide.[7]
-
Palladium-Catalyzed Cyanation: A modern cross-coupling approach using 3-halobenzenesulfonamides, offering milder conditions and broader functional group tolerance.[8]
-
Functionalization of 3-Cyanobenzenesulfonyl Chloride: A versatile route for creating N-substituted derivatives by reacting the sulfonyl chloride with various amines.[9]
Caption: Primary synthetic routes to this compound derivatives.
The following table provides a comparative overview of these primary synthetic routes.
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Via 3-Cyanobenzenesulfonyl Chloride |
| Starting Material | 3-Aminobenzenesulfonamide | 3-Halobenzenesulfonamide (e.g., Bromo) | 3-Cyanobenzenesulfonyl Chloride |
| Key Reagents | NaNO₂, HCl, CuCN | Pd catalyst (e.g., Pd₂(dba)₃), ligand, cyanide source (e.g., K₄[Fe(CN)₆]) | Ammonia or primary/secondary amine |
| Advantages | Robust, well-established, inexpensive starting material. | Milder conditions, high functional group tolerance, avoids stoichiometric toxic copper salts.[8] | Excellent for generating libraries of N-substituted derivatives. |
| Disadvantages | Use of highly toxic CuCN, potential for diazonium salt instability, sometimes harsh acidic conditions. | Catalyst cost, ligand sensitivity, potential for catalyst poisoning by cyanide.[8] | The sulfonyl chloride precursor can be moisture-sensitive and challenging to prepare.[10] |
| Typical Yields | Moderate to Good (40-75%) | Good to Excellent (60-95%) | Good to Excellent (70-98%) |
Part 2: The Classical Approach: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for converting an amino group into various functionalities, including the crucial cyano group.[7] The process is a two-step, one-pot sequence:
-
Diazotization: The aromatic primary amine (3-aminobenzenesulfonamide) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt.[11] Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide.[7] The copper(I) species is essential, acting as a catalyst to facilitate the displacement of the excellent dinitrogen (N₂) leaving group with a cyanide nucleophile, likely via a radical-nucleophilic aromatic substitution mechanism.[7][11]
Caption: Two-stage mechanism of the Sandmeyer cyanation reaction.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-Aminobenzenesulfonamide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~4.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Sodium Cyanide (NaCN, 1.2 eq) - Optional, to form soluble complex
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzenesulfonamide in deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl while maintaining the temperature between 0 and 5 °C. Stir until a clear solution of the amine hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 30 minutes, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Preparation of the Cyanide Solution:
-
CAUTION: Copper cyanide and sodium cyanide are extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.
-
In a separate, larger flask, dissolve copper(I) cyanide and sodium cyanide in deionized water. This forms a soluble dicyanocuprate(I) complex [Cu(CN)₂]⁻, which is often more effective.
-
Warm the solution gently to ~60-70 °C and then allow it to cool slightly.
-
-
The Cyanation Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution via a dropping funnel.
-
Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is typically a solid. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether or hexanes) to yield pure this compound as an off-white solid.[9]
-
Part 3: Modern Methods: Palladium-Catalyzed Cyanation
The limitations of the Sandmeyer reaction, particularly the use of stoichiometric and highly toxic copper(I) cyanide, have driven the development of modern alternatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for forming C–CN bonds.[8]
Principle: This reaction couples an aryl halide or triflate (e.g., 3-bromobenzenesulfonamide) with a cyanide source in the presence of a palladium catalyst and a phosphine ligand. The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation/Ligand Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the desired aryl nitrile and regenerating the Pd(0) catalyst.[12]
Advantage of Modern Cyanide Sources: A key innovation in this area is the use of less hazardous and more manageable cyanide sources. Zinc cyanide (Zn(CN)₂) is widely used, but the development of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic, bench-stable, and inexpensive cyanide source represents a significant step forward in green chemistry.[13]
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Protocol 2: Synthesis of this compound via Pd-Catalyzed Cyanation
Materials:
-
3-Bromobenzenesulfonamide (1.0 eq)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.4 - 0.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 2-10 mol%)
-
Sodium Carbonate (Na₂CO₃, ~2.0 eq)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add 3-bromobenzenesulfonamide, potassium ferrocyanide, palladium(II) acetate, dppf, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DMF via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.
-
Part 4: Characterization and Data Analysis
Confirmation of the product structure and purity is essential. Standard analytical techniques are used for this purpose.
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons will appear as a complex multiplet pattern in the ~7.5-8.5 ppm region. The sulfonamide protons (—SO₂NH₂) will appear as a broad singlet, typically downfield (>7.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will resonate in the ~120-145 ppm range. The nitrile carbon (—C≡N) will appear as a characteristic peak around 115-120 ppm. The carbon attached to the sulfonyl group will be significantly downfield.[14] |
| IR Spectroscopy | Characteristic peaks include: strong S=O stretches for the sulfonyl group (~1350 and 1160 cm⁻¹), a sharp C≡N stretch for the nitrile group (~2230 cm⁻¹), and N-H stretches for the primary sulfonamide (~3350 and 3250 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (C₇H₆N₂O₂S = 182.20 g/mol ) should be observed. |
Part 5: Safety and Handling
-
Cyanide Compounds (CuCN, NaCN, K₄[Fe(CN)₆]): All cyanide sources, even complexed ones, should be treated as highly toxic. Always handle in a well-ventilated fume hood. Avoid contact with acids, which liberates deadly hydrogen cyanide (HCN) gas.
-
Acids and Bases: Concentrated acids (HCl) and bases are corrosive. Handle with appropriate PPE.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.
-
Solvents: Organic solvents like DMF and ethyl acetate are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Conclusion
The synthesis of this compound derivatives is a critical process for the development of new therapeutic agents, particularly carbonic anhydrase inhibitors. Both the classical Sandmeyer reaction and modern palladium-catalyzed cross-coupling reactions provide effective and reliable routes to the core scaffold. The choice of method depends on a careful evaluation of starting material availability, scale, cost, and safety considerations. The protocols detailed in this note provide a robust foundation for researchers to successfully synthesize these valuable compounds for further investigation and drug development.
References
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Cyanobenzenesulfonamide: An In-Depth Experimental Protocol
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-cyanobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both safety and reproducibility.
Introduction and Significance
This compound is an important intermediate in the synthesis of a variety of pharmaceutical agents. The presence of both a sulfonamide and a nitrile group allows for diverse chemical modifications, making it a versatile scaffold in the design of enzyme inhibitors and other therapeutic molecules. The synthesis described herein utilizes the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a nitrile.[1]
Mechanistic Pathway: The Sandmeyer Reaction
The synthesis of this compound from 3-aminobenzenesulfonamide proceeds in two key steps:
-
Diazotization: The primary aromatic amine of 3-aminobenzenesulfonamide is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), proceeding through a radical-nucleophilic aromatic substitution mechanism.[1] Nitrogen gas is evolved during this process.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Aminobenzenesulfonamide | ≥98% | Sigma-Aldrich | Starting material. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | Corrosive. Handle in a fume hood. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | Oxidizer and toxic. |
| Copper(I) Cyanide (CuCN) | 99% | Acros Organics | Highly toxic. Handle with extreme caution in a fume hood. |
| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich | Highly toxic. Used to prepare the CuCN solution. |
| Copper(I) Chloride (CuCl) | ≥97% | Sigma-Aldrich | Alternative for preparing the CuCN solution. |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |
| Brine (saturated NaCl solution) | - | Lab prepared | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent. |
| Deionized Water | - | - | Used throughout the experiment. |
| Ice | - | - | For maintaining low temperatures. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).
Step-by-Step Procedure
Part 1: Diazotization of 3-Aminobenzenesulfonamide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 3-aminobenzenesulfonamide (8.61 g, 50 mmol).
-
To the flask, add a mixture of concentrated hydrochloric acid (12.5 mL) and water (25 mL). Stir the mixture until the amine is fully dissolved. A gentle warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.
-
Cool the flask in an ice-salt bath to between 0 and 5 °C. Maintain this temperature throughout the next step.
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 15 mL of water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 30 minutes. Crucially, maintain the reaction temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained. This ensures complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part 2: Sandmeyer Cyanation
Extreme caution should be exercised when handling cyanides. This part of the procedure must be performed in a well-ventilated fume hood.
-
In a 500 mL beaker, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide (5.37 g, 60 mmol) in a solution of sodium cyanide (6.37 g, 130 mmol) in 50 mL of water. Alternatively, a solution can be prepared from copper(I) chloride.
-
Cool the copper(I) cyanide solution in an ice bath to 10-15 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion. The cessation of gas evolution is a good indicator.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Summary
| Parameter | Value | Reference/Notes |
| Starting Material | ||
| 3-Aminobenzenesulfonamide (MW) | 172.20 g/mol | [2] |
| Melting Point | 141-143 °C | [2] |
| Reagents | ||
| Sodium Nitrite (MW) | 69.00 g/mol | |
| Copper(I) Cyanide (MW) | 89.56 g/mol | |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability. |
| Cyanation Temperature | 10-15 °C (initial), then 50-60 °C | To control the initial reaction and then drive to completion. |
| Product | ||
| This compound (MW) | 182.20 g/mol | |
| Expected Yield | 60-70% | Based on similar Sandmeyer reactions. |
| Appearance | White to off-white solid | |
| Melting Point | 157-158 °C (for a similar compound) | [3] (Specific data for the title compound is scarce, this is an estimate based on a related structure) |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75-7.68 (m, 5H), 7.61 (s, 1H), 7.56 (s, 1H), 7.43-7.36 (m, 2H), 7.26 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H) | [3] (Representative data for a similar benzenesulfonamide structure) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.0, 135.9, 134.2, 133.7, 131.0, 129.8, 129.4, 127.7, 127.5, 127.3, 126.7, 125.5, 120.9, 118.1 | [3] (Representative data for a similar benzenesulfonamide structure) |
Safety and Handling
-
3-Aminobenzenesulfonamide: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.
-
Sodium Nitrite: Strong oxidizer. Toxic if swallowed. May cause fire or explosion. Keep away from combustible materials.
-
Copper(I) Cyanide and Sodium Cyanide: Highly toxic and potentially fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. All manipulations must be performed in a well-ventilated fume hood with extreme caution. A cyanide antidote kit should be readily available.
-
Diazonium Salts: Can be explosive in a dry, solid state. It is imperative to keep the diazonium salt in a cold aqueous solution at all times and use it immediately after preparation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete diazotization | Temperature too high; insufficient nitrous acid. | Ensure the temperature is maintained at 0-5 °C. Use starch-iodide paper to confirm an excess of nitrous acid. |
| Low yield of product | Decomposition of diazonium salt; incomplete cyanation. | Keep the diazonium salt solution cold and use it promptly. Ensure the cyanation reaction is heated sufficiently to drive it to completion (monitor for cessation of N₂ evolution). |
| Oily product that does not crystallize | Impurities present. | Purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) before attempting recrystallization. |
| Dark-colored product | Formation of azo dye byproducts. | Ensure complete diazotization and that the diazonium salt is added to the cyanide solution (not the other way around, if possible). Recrystallization may help remove colored impurities. |
Conclusion
This protocol provides a robust and detailed method for the synthesis of this compound via the Sandmeyer reaction. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
Application Notes and Protocols for 3-Cyanobenzenesulfonamide as an Intermediate in Drug Synthesis
Introduction: The Strategic Importance of the Benzenesulfonamide Scaffold
In the landscape of modern medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, forming the core of a multitude of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with various biological targets. 3-Cyanobenzenesulfonamide, in particular, offers a unique entry point for the synthesis of diverse drug candidates. The presence of the cyano group provides a strategic handle for chemical modification, allowing for the introduction of additional functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of bioactive molecules, with a focus on the generation of carbonic anhydrase inhibitors.
Synthetic Strategy: From Nitrile to Bioactive Heterocycle
A common and effective strategy for elaborating this compound into more complex drug-like molecules involves the initial reduction of the nitrile group to a primary amine. This transformation unlocks a wealth of subsequent chemical reactions, enabling the construction of a wide array of heterocyclic systems. Herein, we present a representative synthetic pathway for the synthesis of a pyrazole-containing benzenesulfonamide, a class of compounds known for their potent carbonic anhydrase inhibitory activity.[1]
References
Application Notes and Protocols: 3-Cyanobenzenesulfonamide in Anticancer Research
Introduction: A Tale of Two Moieties - The Emergence of 3-Cyanobenzenesulfonamide in Oncology
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacophoric properties. Within this esteemed class of compounds, this compound has emerged as a particularly intriguing starting point for the development of novel anticancer agents. Its unique electronic and structural characteristics, conferred by the cyano and sulfonamide groups, provide a fertile ground for synthetic modifications, leading to derivatives with potent and selective antitumor activities. This guide delves into the multifaceted applications of this compound and its derivatives in anticancer research, elucidating their mechanisms of action and providing detailed protocols for their evaluation.
The primary allure of the this compound core lies in its ability to be readily functionalized, allowing for the strategic design of molecules that can interact with specific biological targets implicated in cancer progression. Researchers have successfully synthesized a plethora of derivatives by modifying the aniline or the benzene ring, leading to compounds with enhanced efficacy and selectivity.[1][2] These modifications often aim to exploit the unique physiological conditions of the tumor microenvironment, such as hypoxia and acidosis, to achieve targeted drug delivery and action.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of this compound derivatives are not monolithic; instead, they often arise from a convergence of multiple mechanisms, with the inhibition of carbonic anhydrases and the induction of oxidative stress being the most prominent.
Targeting the Tumor Microenvironment: Inhibition of Carbonic Anhydrases IX and XII
A hypoxic tumor microenvironment is a hallmark of many solid tumors and is associated with aggressive tumor growth, metastasis, and resistance to therapy.[1] In response to low oxygen levels, cancer cells upregulate the expression of hypoxia-inducible factor 1 (HIF-1), which in turn transcriptionally activates a battery of genes, including those encoding the transmembrane carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).[3]
These enzymes play a crucial role in maintaining the pH homeostasis of cancer cells.[4] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The protons are extruded into the extracellular space, contributing to the acidification of the tumor microenvironment, while the bicarbonate is retained intracellularly to maintain a slightly alkaline intracellular pH, which is optimal for cancer cell proliferation and survival.[3] This pH gradient also facilitates tumor invasion and metastasis by promoting the degradation of the extracellular matrix and inhibiting the function of immune cells.
Benzenesulfonamides, including derivatives of this compound, are potent inhibitors of carbonic anhydrases.[5][6] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[1] By inhibiting CA IX and XII, these compounds disrupt the pH regulation in cancer cells, leading to intracellular acidification and extracellular alkalization. This reversal of the pH gradient can trigger apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapies and radiotherapies.[4]
Figure 1: Signaling pathway of CA IX/XII inhibition by this compound derivatives.
Induction of Oxidative Stress and Apoptosis
Beyond their effects on carbonic anhydrases, certain derivatives of aminobenzenesulfonamide have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7][8] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. While normal cells have robust antioxidant systems to neutralize ROS, cancer cells often exhibit a higher basal level of ROS, making them more vulnerable to further oxidative stress.
Treatment with these derivatives can lead to an increase in intracellular ROS levels, which can trigger the intrinsic pathway of apoptosis.[7][9] This is often accompanied by a decrease in the levels of cellular antioxidants like NADPH and glutathione.[7][8] The elevated ROS can lead to the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -6.[7] This ultimately results in the cleavage of key cellular proteins, such as PARP, and the execution of the apoptotic program.[7][9] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7]
Experimental Protocols: A Practical Guide to Evaluation
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives as potential anticancer agents.
General Experimental Workflow
Figure 2: General workflow for screening and validating this compound derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against purified human carbonic anhydrase isoforms.
Materials:
-
Purified human CA isoforms (e.g., CA II, CA IX)
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (20 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 140 µL of HEPES buffer.
-
Add 20 µL of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).
-
Add 20 µL of a solution containing the purified CA enzyme (final concentration ~10 nM).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution (in acetonitrile, final concentration 0.75 mM).
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of NPA hydrolysis (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HT-29, SW620, MDA-MB-231)[6][7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Cancer cell lines
-
Test compounds
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate or in 6-well plates.
-
Treat the cells with the test compound for a desired time.
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP, CA IX, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a test compound in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against various carbonic anhydrase isoforms and their cytotoxic effects on cancer cell lines, as reported in the literature.
| Compound | Target | KI (nM) | Cell Line | IC50 (µM) / GI% | Reference |
| 5a | hCA IX | 134.8 | - | - | [1] |
| 12d | hCA IX | - | MDA-MB-468 (hypoxic) | 3.99 | [1] |
| 12i | hCA IX | 38.8 | MDA-MB-468 (hypoxic) | 1.48 | [1] |
| 4e | hCA IX | 10.93 (IC50) | MDA-MB-231 | 1.52 | [6] |
| 4g | hCA IX | 14.86 (IC50) | MDA-MB-231 | 2.01 | [6] |
| 4h | hCA IX | 25.06 (IC50) | MDA-MB-231 | 1.93 | [6] |
Conclusion: A Promising Scaffold for Future Anticancer Drug Development
This compound has proven to be a valuable scaffold for the design and synthesis of novel anticancer agents. Its derivatives exhibit potent inhibitory activity against tumor-associated carbonic anhydrase isoforms, leading to the disruption of pH homeostasis in the tumor microenvironment. Additionally, some derivatives can induce cancer cell death through the generation of reactive oxygen species and the activation of apoptotic pathways. The detailed protocols provided in this guide offer a comprehensive framework for researchers to explore the full potential of this promising class of compounds in the ongoing fight against cancer. Further optimization of the this compound core, guided by a deeper understanding of its structure-activity relationships, holds the promise of delivering next-generation targeted cancer therapies.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocol: N-Alkylation of 3-Cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the N-alkylation of 3-cyanobenzenesulfonamide, a critical transformation for synthesizing a diverse range of biologically active molecules. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization.
Introduction: The Significance of N-Alkylated 3-Cyanobenzenesulfonamides
This compound is a versatile scaffold in medicinal chemistry. The sulfonamide moiety is a key pharmacophore in numerous drugs, including diuretics, antibacterials, and anticonvulsants. The cyano group, an electron-withdrawing group, modulates the electronic properties of the aromatic ring and can participate in various chemical transformations. N-alkylation of the sulfonamide nitrogen introduces a point of diversity, allowing for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification is often crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Notably, derivatives of benzenesulfonamides are being explored as potent inhibitors of carbonic anhydrase IX, a target in cancer therapy.[1]
Chemical Principles and Mechanistic Overview
The N-alkylation of a sulfonamide proceeds via the deprotonation of the acidic sulfonamide proton (pKa ≈ 10-11) by a suitable base to form a nucleophilic sulfonamidate anion. This anion then displaces a leaving group on an electrophilic alkylating agent in a nucleophilic substitution reaction (SN2 or SN1, depending on the substrate).
Several methods have been developed for the N-alkylation of sulfonamides, each with its advantages and limitations. Common approaches include:
-
Classical Alkylation with Alkyl Halides: This is a straightforward method involving a base and an alkyl halide. The choice of base and solvent is critical to avoid side reactions.
-
Mitsunobu Reaction: This powerful reaction allows for the alkylation of sulfonamides with alcohols under mild, redox-neutral conditions. It typically proceeds with inversion of stereochemistry at the alcohol's chiral center.[2][3]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This environmentally friendly approach utilizes alcohols as alkylating agents, with water as the only byproduct.[4][5] These reactions are typically catalyzed by transition metal complexes, such as those of manganese, iron, or ruthenium.[4][6][7]
The presence of the cyano group on the benzene ring of this compound makes the sulfonamide proton slightly more acidic, potentially facilitating its deprotonation. However, care must be taken as some harsh reagents or reaction conditions could potentially hydrolyze or otherwise react with the cyano group.
Reaction Mechanism: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
The "Borrowing Hydrogen" mechanism is an elegant and atom-economical approach. A plausible catalytic cycle using a manganese pincer complex is depicted below.[4][5]
Figure 1: Plausible catalytic cycle for the N-alkylation of a sulfonamide with an alcohol via the "Borrowing Hydrogen" mechanism.
Experimental Protocols
This section provides detailed, step-by-step protocols for two reliable methods for the N-alkylation of this compound.
Protocol 1: Manganese-Catalyzed N-Alkylation with Alcohols
This method is advantageous due to its use of readily available and environmentally benign alcohols as alkylating agents, with water as the sole byproduct.[4][5]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., benzyl alcohol, primary aliphatic alcohols)
-
Manganese(I) PNP pincer precatalyst (e.g., [Mn(CO)3(Ph2P(CH2)2)2NH]Br)
-
Potassium carbonate (K2CO3), anhydrous
-
Xylenes, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Figure 2: Experimental workflow for the manganese-catalyzed N-alkylation of this compound.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired primary alcohol (1.0-1.2 equiv), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (0.1 mmol, 10 mol%).[8]
-
Add anhydrous xylenes to achieve a concentration of approximately 1 M with respect to the sulfonamide.
-
Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a reliable method for the N-alkylation of sulfonamides with primary and secondary alcohols, particularly when stereochemical inversion is desired.[2][3]
Materials and Reagents:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv), the desired alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equiv) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions for the N-alkylation of sulfonamides, which can be adapted for this compound.
| Parameter | Manganese-Catalyzed Method | Mitsunobu Reaction |
| Alkylating Agent | Primary Alcohols | Primary & Secondary Alcohols |
| Stoichiometry | Sulfonamide:Alcohol (1:1 to 1:1.2) | Sulfonamide:Alcohol:PPh3:DIAD (1:1.1:1.2:1.2) |
| Catalyst/Reagent | Mn(I) PNP pincer precatalyst (5 mol%) | PPh3 and DIAD/DEAD |
| Base | K2CO3 (10 mol%) | Not required |
| Solvent | Xylenes | THF, DCM |
| Temperature | 150 °C | 0 °C to Room Temperature |
| Reaction Time | 24 hours | 12-24 hours |
Troubleshooting and Optimization
-
Low Conversion: If the reaction does not go to completion, consider increasing the reaction time or temperature (for the manganese-catalyzed method). For the Mitsunobu reaction, ensure all reagents are anhydrous.
-
N,N-Dialkylation: This is a common side reaction, especially with less sterically hindered alkylating agents.[9] To minimize dialkylation, use a stoichiometric amount of the alkylating agent and consider slow, portion-wise addition.[9] Using a bulkier alkylating agent can also disfavor the second alkylation.[9]
-
Decomposition of Starting Material: The cyano group may be sensitive to very high temperatures or strongly basic/acidic conditions. If decomposition is observed, consider a milder method like the Mitsunobu reaction.
Analytical Characterization
The progress of the reaction and the purity of the final product should be monitored and confirmed by appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and the purity of the final product.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the N-alkylated product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents can be toxic and/or carcinogenic. Handle with care and consult the Safety Data Sheet (SDS) before use.[12]
-
DIAD and DEAD are potentially explosive and should be handled with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ionike.com [ionike.com]
- 7. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. chem.tamu.edu [chem.tamu.edu]
3-Cyanobenzenesulfonamide: A Bifunctional Building Block for Advanced Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. An ideal building block offers not just a foundational scaffold but also multiple points for chemical diversification. 3-Cyanobenzenesulfonamide (CBSA) emerges as such a reagent, possessing a unique bifunctional architecture that presents two distinct and synthetically valuable reactive sites: the primary sulfonamide and the aromatic nitrile (cyano) group.
This guide provides an in-depth exploration of this compound as a reagent. Moving beyond simple procedural outlines, we will dissect the chemical logic behind its applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols and strategies detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₂S |
| Molecular Weight | 182.20 g/mol |
| CAS Number | 3118-68-1 |
| Appearance | White to off-white crystalline powder |
| Key Functional Groups | Primary Sulfonamide (-SO₂NH₂), Aromatic Nitrile (-C≡N) |
Part A: The Sulfonamide Moiety - A Privileged Scaffold for Bioactive Molecules
The benzenesulfonamide core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to bind to the active sites of various enzymes. Its most notable role is as a potent zinc-binding group, which is the cornerstone of its application in the design of carbonic anhydrase inhibitors (CAIs).
Core Application: The Gateway to Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their dysregulation is implicated in several diseases, making them significant therapeutic targets. For instance, inhibitors of cytosolic isoforms like hCA II are used as antiglaucoma drugs, while targeting tumor-associated transmembrane isoforms like hCA IX and hCA XII is a strategy in anticancer therapy.[1][2][3]
The primary, unsubstituted sulfonamide group (-SO₂NH₂) of this compound can coordinate to the Zn(II) ion in the CA active site. This makes CBSA an excellent starting point for synthesizing novel CAIs. The general strategy involves keeping the sulfonamide group intact while modifying the rest of the molecule—the "tail"—to achieve high potency and isoform selectivity.[2] The cyano group on the CBSA scaffold serves as a unique, electron-withdrawing feature on this tail, which can be further functionalized.
Synthetic Protocol 1: General Synthesis of N-Substituted-3-cyanobenzenesulfonamides
A fundamental modification of the sulfonamide moiety is N-substitution. While this derivatization removes the primary sulfonamide's ability to act as a zinc-binding group for CA inhibition, it opens pathways to other classes of biologically active molecules and serves as a crucial protecting group strategy. The following protocol outlines a general method for the N-alkylation of this compound.
Causality and Experimental Rationale: The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10). A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the sulfonamide, generating a nucleophilic sulfonamide anion. This anion then readily attacks an electrophilic carbon, such as that in an alkyl halide, via an Sₙ2 reaction to form the N-substituted product. The choice of solvent is critical; anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvation: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.
-
Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sulfonamide anion.
-
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water. This will precipitate the product and neutralize any unreacted NaH.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
This general procedure can be adapted for a wide range of electrophiles to generate diverse libraries of N-substituted sulfonamides.[4]
Data Snapshot: Benzenesulfonamides as Carbonic Anhydrase Inhibitors
To illustrate the structure-activity relationships (SAR) in this class of compounds, the table below summarizes the inhibitory activity of various benzenesulfonamide derivatives against key human (h) CA isoforms. While not derived from CBSA itself, these examples demonstrate how modifications to the "tail" of the benzenesulfonamide scaffold influence potency and selectivity.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25.8 | 5.7 | [1][2] |
| Hydrazonosulfonamide 1 | 98.4 | 8.9 | 6.1 | 10.3 | [1] |
| Hydrazonosulfonamide 2 | >10000 | 75.3 | 8.5 | 11.1 | [1] |
| Pyrazolecarboxamide Deriv. | 105.4 | 7.8 | 9.8 | 7.9 | [2] |
This data highlights that subtle structural changes can shift inhibitory preference from the ubiquitous cytosolic isoforms (I and II) to the tumor-associated isoforms (IX and XII), a key goal in the development of selective anticancer agents.
Part B: The Cyano Group - A Versatile Handle for Molecular Elaboration
The cyano group is one of the most versatile functional groups in organic chemistry. It can be transformed into a wide array of other functionalities or used to construct complex heterocyclic systems.[5] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
Synthetic Protocol 2: Plausible Hydrolysis to 3-Sulfamoylbenzoic Acid
Hydrolysis of the nitrile group provides a direct route to a carboxylic acid, a cornerstone functional group for further modifications, such as amide bond formation (e.g., via EDC/HOBt coupling) or esterification.
Causality and Experimental Rationale: Under either strong acidic or basic conditions, the triple bond of the nitrile is susceptible to nucleophilic attack by water or hydroxide, respectively.[6] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. Acid catalysis works by protonating the nitrile nitrogen, making the carbon more electrophilic. Base catalysis involves direct attack of the hydroxide ion on the nitrile carbon.[5]
Step-by-Step Methodology (Acid-Catalyzed):
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux (typically >100 °C) for several hours until TLC or LC-MS indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The product, 3-sulfamoylbenzoic acid, should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. If necessary, the product can be recrystallized from water or an alcohol/water mixture.
Synthetic Protocol 3: Plausible Reduction to 3-(Aminomethyl)benzenesulfonamide
Reduction of the nitrile yields a primary amine, introducing a basic center and a new point for diversification (e.g., reductive amination, acylation).
Causality and Experimental Rationale: Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carbon-nitrogen triple bond completely to a primary amine.[5] The reaction involves the sequential addition of two hydride ions. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether). Cool to 0 °C.
-
Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.
-
Safety Note: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Quench by the sequential, slow, and careful addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
This procedure precipitates the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(aminomethyl)benzenesulfonamide, which can be purified further if necessary.
Application in Heterocycle Synthesis
The cyano group is a powerful precursor for constructing nitrogen-containing heterocyles, which are ubiquitous in pharmaceuticals.[7] For example, it can react with azides in [3+2] cycloadditions to form tetrazoles or be used in multi-component reactions to build complex systems like triazoles or pyridines.[8][9] Using CBSA in such reactions allows for the direct attachment of a benzenesulfonamide-pharmacophore to a diverse range of heterocyclic systems.
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic platform. Its two distinct functional groups—the sulfonamide and the cyano group—provide orthogonal handles for a multitude of chemical transformations. The sulfonamide moiety offers a direct entry into the pharmacologically significant class of carbonic anhydrase inhibitors and other bioactive molecules. Concurrently, the cyano group serves as a versatile precursor for acids, amines, and complex heterocyclic systems. This dual reactivity makes this compound an exceptionally valuable and efficient building block for constructing diverse molecular libraries, accelerating the pace of research in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. scribd.com [scribd.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Cyanobenzenesulfonamide
Abstract
This comprehensive application note provides detailed analytical methods for the quantitative determination of 3-Cyanobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, we present protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is designed to ensure scientific integrity, featuring in-depth explanations of experimental choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and validated analytical solutions.
Introduction: The Analytical Imperative for this compound
This compound is an organic sulfonamide distinguished by a cyano group at the meta position of the benzene ring.[1] This structural arrangement makes it a valuable building block in the synthesis of various pharmaceutical compounds.[2] As with any active pharmaceutical ingredient (API) or intermediate, precise and accurate quantification is paramount to ensure the safety, efficacy, and quality of the final drug product. The development of robust analytical methods is therefore not merely a procedural step but a foundational component of the entire drug development lifecycle.
The methods detailed herein are developed with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) at their core. Each protocol is presented as a self-validating system, grounded in established analytical chemistry principles and supported by authoritative guidelines.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of moderately polar organic compounds like this compound, offering high resolution, sensitivity, and specificity. The method described is designed to be stability-indicating, capable of separating the main analyte from potential degradation products.[3][4]
Rationale for Methodological Choices
-
Stationary Phase: A Cyano (CN) stationary phase is selected for its unique selectivity, which differs from standard C18 columns.[5] The cyano group provides alternative interactions (dipole-dipole) that can be beneficial for separating compounds with polar functional groups like nitriles and sulfonamides.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier in RP-HPLC, and the buffer is used to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.[6][7]
-
Detection: A photodiode array (PDA) detector is used to monitor the analyte at its maximum absorption wavelength, which provides high sensitivity. The ability to acquire spectra across a range of wavelengths also aids in peak purity assessment.
Detailed HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Discovery® Cyano HPLC Column (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, nylon).[8]
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (analytical grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Discovery® Cyano (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a solid dosage form):
-
Accurately weigh and transfer a quantity of powdered sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10][11]
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Well-resolved peak from excipients and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over the range of 1-150 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Recovery within the specified limits at three concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% | RSD values will be well below 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in flow rate, column temperature, and mobile phase pH. |
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
For trace-level analysis or when higher specificity is required, GC-MS is a powerful technique. Due to the low volatility and polar nature of this compound, derivatization is necessary to make it amenable to GC analysis.[12][13]
Rationale for Derivatization
The primary amine and sulfonamide groups in this compound contain active hydrogens that make the molecule polar and thermally labile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces these active hydrogens with trimethylsilyl (TMS) groups.[12] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[14]
Detailed GC-MS Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
BSTFA with 1% TMCS as a catalyst.
-
Pyridine (anhydrous).
-
Ethyl acetate (HPLC grade).
-
GC vials (2 mL) with inserts.
Derivatization and GC-MS Conditions:
-
Sample Preparation: Prepare a solution of the sample extract or standard in ethyl acetate. Transfer an aliquot containing approximately 10-100 µg of the analyte to a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
Method Validation
Similar to the HPLC method, the GC-MS method must be validated for its intended use.
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Linear over the range of 0.1-10 µg/mL. |
| Accuracy | 95.0% - 105.0% recovery | Recovery within the specified limits. |
| Precision (RSD) | ≤ 5.0% | RSD values will be well below 5.0%. |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
UV-Vis Spectrophotometry: A Simple and Rapid Quantification Method
For routine analysis where high throughput is required and the sample matrix is simple, UV-Vis spectrophotometry offers a rapid and cost-effective solution. The presence of the aromatic ring and cyano group in this compound results in significant UV absorbance.[15]
Method Principle
This method is based on the direct measurement of the absorbance of a solution of this compound at its wavelength of maximum absorption (λmax). The concentration is determined using a calibration curve prepared from standards of known concentration, following Beer-Lambert's law.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation and Consumables:
-
UV-Vis spectrophotometer (double beam).
-
Quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Analytical balance, volumetric flasks, and pipettes.
Procedure:
-
Determination of λmax: Prepare a 10 µg/mL solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance. The expected λmax is around 235 nm.
-
Preparation of Standard Solutions: Prepare a stock solution of 100 µg/mL in methanol. From this, prepare a series of calibration standards ranging from 2 µg/mL to 20 µg/mL.
-
Sample Preparation: Prepare a sample solution in methanol with an expected concentration within the calibration range.
-
Measurement: Measure the absorbance of the blank (methanol), standards, and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the regression equation of the calibration curve.
Visualized Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the key workflows.
Figure 1: HPLC Analysis Workflow for this compound.
Figure 2: GC-MS Analysis Workflow for this compound.
Conclusion
The analytical methods presented in this application note provide a robust framework for the quantification of this compound. The choice of method—HPLC, GC-MS, or UV-Vis Spectrophotometry—will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. It is imperative that any method chosen be fully validated in the user's laboratory to ensure its suitability for the intended application, in accordance with regulatory guidelines such as ICH Q2(R2).[16][17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. Discovery Cyano HPLC Columns [sigmaaldrich.com]
- 6. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. m.youtube.com [m.youtube.com]
- 17. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyanobenzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis. The synthesis of this compound, a valuable building block in medicinal chemistry, primarily proceeds through the Sandmeyer reaction of 3-aminobenzenesulfonamide. This two-step process, involving diazotization followed by a copper-catalyzed cyanation, requires careful control of reaction parameters to achieve high yields and minimize byproduct formation.
I. Troubleshooting Guide: Improving the Yield of this compound
Low yields in the synthesis of this compound can often be traced back to specific issues within the two main stages of the Sandmeyer reaction: the diazotization of 3-aminobenzenesulfonamide and the subsequent copper-catalyzed cyanation. This guide provides a systematic approach to identifying and resolving these common problems.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low yields in your synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Diazotization Stage
Q1: My reaction mixture turned dark brown/black during diazotization. What does this indicate and how can I prevent it?
A1: A dark coloration often indicates decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and other polymeric materials. The primary cause is an increase in temperature. Aryl diazonium salts are notoriously unstable at temperatures above 5 °C.[1][2]
-
Causality: The diazonium group is an excellent leaving group (as N₂ gas), and thermal energy can easily initiate its departure, leading to a highly reactive aryl cation that can react with water to form phenols or undergo other undesired reactions.
-
Solution: Ensure your reaction vessel is well-submerged in an ice-salt bath to maintain an internal temperature of 0-5 °C throughout the addition of sodium nitrite. Slow, dropwise addition of the nitrite solution is crucial to control the exotherm of the reaction.[2]
Q2: How do I know if the diazotization is complete?
A2: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid.
-
Method: Dip a piece of starch-iodide paper into the reaction mixture. If excess nitrous acid is present, it will oxidize the iodide to iodine, resulting in an immediate blue-black color. The test should remain positive for a few minutes after the addition of sodium nitrite is complete to ensure all the amine has reacted.
-
Caution: A persistent, strong positive test long after the addition may indicate a significant excess of sodium nitrite, which should be quenched (e.g., with sulfamic acid) before proceeding to the cyanation step to avoid side reactions.
Q3: What is the optimal pH for the diazotization of 3-aminobenzenesulfonamide?
A3: A strongly acidic medium is required for the diazotization of aromatic amines.[3] The pH should ideally be between 1.0 and 2.0.
-
Causality: The strong acid serves two main purposes: it protonates the sodium nitrite to form the active nitrosating agent, nitrous acid (HNO₂), and it keeps the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with unreacted 3-aminobenzenesulfonamide, which would form an unwanted azo dye byproduct.[3]
-
Recommendation: Use a sufficient excess of a strong mineral acid like hydrochloric acid to maintain a low pH throughout the reaction.
Cyanation Stage
Q4: My yield is low, and I suspect my copper(I) cyanide is the problem. How can I ensure its activity?
A4: Copper(I) salts are prone to oxidation to the less active copper(II) state, especially when exposed to air and moisture.
-
Causality: The Sandmeyer reaction mechanism involves a single electron transfer from copper(I) to the diazonium salt.[1] If the catalyst is predominantly in the copper(II) state, this initiation step is hindered, leading to a sluggish or incomplete reaction.
-
Solution: It is best to use freshly prepared or high-purity, properly stored copper(I) cyanide. If you suspect your CuCN has oxidized, you can try washing it with a dilute acid solution followed by water and a solvent like ethanol or ether, and then drying it under vacuum before use.
Q5: I've noticed a significant amount of a byproduct that is more polar than my desired product. What could it be?
A5: A common and more polar byproduct in the Sandmeyer cyanation is the corresponding phenol, in this case, 3-hydroxybenzenesulfonamide.
-
Causality: This byproduct forms when the aryl cation, resulting from the decomposition of the diazonium salt, is trapped by water in the reaction mixture.[1][4] This is more likely to occur if the cyanation reaction is slow or if the diazonium salt is not consumed quickly.
-
Solution:
-
Ensure the slow addition of the cold diazonium salt solution to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt and promote its rapid reaction with the catalyst.
-
Maintain acidic conditions during the addition, as this can help to suppress the reaction with water.
-
Ensure the activity of your CuCN catalyst is high to facilitate a fast Sandmeyer reaction, outcompeting the decomposition pathway.
-
Q6: What is the best way to purify the final this compound product?
A6: Purification typically involves a combination of extraction and recrystallization.
-
Work-up: After the reaction is complete, the mixture is often neutralized or made slightly basic to precipitate the crude product. The solid can then be filtered. Alternatively, an extraction with an organic solvent like ethyl acetate can be performed. Washing the organic layer with a sodium bicarbonate solution can help remove any acidic byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. Column chromatography on silica gel can also be employed for higher purity, typically using a solvent system like ethyl acetate/hexane.[3] Analytical techniques such as HPLC, GC-MS, and NMR should be used to assess the purity of the final product.[5][6]
III. Experimental Protocols & Data
Representative Protocol for the Synthesis of this compound
This protocol is a general guide and may require optimization for your specific laboratory conditions.
Step 1: Diazotization of 3-Aminobenzenesulfonamide
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminobenzenesulfonamide (1 equivalent) in a dilute solution of hydrochloric acid (approximately 3-4 equivalents of HCl in water).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 equivalents) and sodium or potassium cyanide (1.2-1.5 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture to 50-60 °C and hold for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a sodium carbonate or sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of various reaction parameters on the yield of Sandmeyer cyanation reactions, based on established principles.[7]
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Diazotization Temperature | 0-5 °C | High | Minimizes diazonium salt decomposition. |
| > 10 °C | Low | Increased formation of phenolic byproducts. | |
| pH of Diazotization | 1.0 - 2.0 | High | Promotes formation of HNO₂ and stabilizes the diazonium salt.[3] |
| > 4.0 | Low | Risk of azo coupling and incomplete diazotization. | |
| CuCN Catalyst | Fresh, High Purity | High | Ensures an efficient catalytic cycle for cyanation. |
| Old, Oxidized | Low | Inefficient catalysis leads to competing decomposition pathways. | |
| Addition of Diazonium Salt | Slow, Dropwise | High | Controls exotherm and minimizes local high concentrations. |
| Rapid | Low | Can lead to uncontrolled decomposition and side reactions. |
IV. Reaction Workflow Diagram
The overall synthetic workflow for the preparation of this compound via the Sandmeyer reaction is illustrated below.
Caption: The three-step workflow for the synthesis of this compound.
V. References
-
Effect of pH on the diazo reaction (n = 3). Reaction time: 5 min. SMZ: 9.6 μg mL -1. --INVALID-LINK--
-
Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013). Agilent Technologies. --INVALID-LINK--
-
Sandmeyer reaction. In Wikipedia. Retrieved January 5, 2026. --INVALID-LINK--
-
Benzenesulfonamide. The Royal Society of Chemistry. --INVALID-LINK--
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. --INVALID-LINK--
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2023). Green Chemical Engineering. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. agilent.com [agilent.com]
- 6. rsc.org [rsc.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Cyanobenzenesulfonamide
Welcome to the technical support center for the purification of crude 3-cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. The two most probable routes are:
-
Route A: Sandmeyer Reaction of 3-Aminobenzenesulfonamide: This classic transformation introduces the cyano group.[1][2] Potential impurities from this route include:
-
Unreacted 3-aminobenzenesulfonamide: The starting material for the diazotization.
-
3-Hydroxybenzenesulfonamide (Phenol byproduct): Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[3]
-
Azo compounds: Formed by the coupling of the diazonium salt with the starting amine or other electron-rich aromatic species.[3]
-
Biaryl compounds: Resulting from the coupling of two aryl radicals.[3]
-
-
Route B: Ammoxidation of 3-Sulfamoylbenzaldehyde or Ammonolysis of 3-Cyanobenzenesulfonyl Chloride: These routes can also generate specific impurities.
-
3-Carboxybenzenesulfonamide: If the nitrile is formed from an aldehyde, incomplete conversion or hydrolysis can lead to the corresponding carboxylic acid.
-
3-Cyanobenzenesulfonic acid: Hydrolysis of the intermediate 3-cyanobenzenesulfonyl chloride is a common side reaction.[4]
-
Understanding the potential impurities from your specific synthesis is the first critical step in designing an effective purification strategy.
Q2: My recrystallization of this compound is resulting in low yield. What can I do?
A2: Low yield is a frequent issue in recrystallization. Here are some key factors to consider:
-
Solvent Choice is Critical: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. For a polar molecule like this compound, which contains both a sulfonamide and a nitrile group, a polar solvent or a mixed-solvent system is often necessary.[1][5][6]
-
Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor.[3]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.[3]
Q3: My product is "oiling out" instead of crystallizing. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present, creating a low-melting eutectic mixture.[3]
-
Immediate Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the supersaturation.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
-
-
Long-Term Strategy:
-
Change the solvent system: Opt for a solvent with a lower boiling point or use a mixed-solvent system. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.[1][6] For polar compounds, an alcohol/water mixture can be effective.[1]
-
Troubleshooting Experimental Workflows
This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.
Workflow 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is selecting the appropriate solvent system.
Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the solutions that dissolved upon heating to cool to room temperature, and then place them in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a suitable candidate.
-
If no single solvent is ideal, attempt a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.[6]
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Solution is not saturated (too much solvent used). | Reheat the solution to evaporate some of the solvent and attempt to cool again.[7] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] | |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add charcoal to a boiling solution to avoid bumping.[7] |
| Low melting point after recrystallization | Incomplete removal of impurities or residual solvent. | Repeat the recrystallization process. Ensure the crystals are thoroughly dried under vacuum. |
Diagram: Recrystallization Workflow
Caption: A logical workflow for the purification of this compound via recrystallization.
Workflow 2: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for the removal of closely related impurities, flash column chromatography is a powerful technique.
Protocol: Flash Chromatography of this compound
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point for a polar compound like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]
-
Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column. A common mobile phase for polar aromatic compounds is a gradient of ethyl acetate in hexanes. For very polar impurities, adding a small amount of methanol to the mobile phase may be necessary.[8]
-
-
Column Packing: Pack a column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder ("dry loading"). This technique often provides better resolution than loading the sample as a solution.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution may be necessary. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate/hexanes mixture.[8] |
| Streaking on TLC/Column | Compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount (0.1-1%) of a modifier to the mobile phase. For acidic compounds like potential sulfonic acid impurities, a small amount of acetic acid can be added. For basic impurities, triethylamine can be used. |
Diagram: Flash Chromatography Workflow
Caption: A systematic workflow for the purification of this compound using flash column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound.
| Technique | Purpose | Expected Observations for Pure this compound |
| Thin-Layer Chromatography (TLC) | Quick purity check and comparison to crude material. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak. The retention time will depend on the column and mobile phase used. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for polar aromatic compounds.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | The 1H and 13C NMR spectra should be consistent with the structure of this compound and free from signals corresponding to potential impurities.[11] |
| Melting Point | Physical property indicating purity. | A sharp melting point range. Literature values are around 151-156 °C.[12] A broad or depressed melting point suggests the presence of impurities. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Cyanobenzenesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-cyanobenzenesulfonamide is a critical process in the development of various pharmaceutical agents. A common and effective route involves a Sandmeyer-type reaction, starting from 3-aminobenzonitrile. This pathway, while robust, is susceptible to several side reactions that can significantly impact yield and purity. This guide is designed to address the most frequent challenges encountered during this synthesis, providing both diagnostic insights and actionable solutions.
The primary synthetic route discussed herein involves two key stages:
-
Diazotization: Conversion of the primary aromatic amine (3-aminobenzonitrile) into a diazonium salt using nitrous acid.
-
Sulfonylation: Reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst to form 3-cyanobenzenesulfonyl chloride, followed by amination to yield the final product.
It is within these stages that various side reactions can occur, leading to the formation of unwanted byproducts. Understanding the underlying mechanisms of these side reactions is paramount for effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue and can stem from several factors throughout the synthetic process. The most critical step to scrutinize is the initial diazotization.
Troubleshooting Guide:
-
Incomplete Diazotization: The conversion of 3-aminobenzonitrile to its corresponding diazonium salt is highly temperature-sensitive. Diazonium salts are notoriously unstable at elevated temperatures and can decompose.[1]
-
Recommendation: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Use of an ice-salt bath is highly recommended for precise temperature control.
-
-
Premature Decomposition of Diazonium Salt: Even at low temperatures, diazonium salts can decompose if not used promptly.
-
Recommendation: Prepare the diazonium salt solution fresh and use it immediately in the subsequent sulfonylation step. Avoid storing the diazonium salt solution.
-
-
Sub-optimal pH: The diazotization reaction is typically carried out in a strongly acidic medium, such as concentrated hydrochloric acid.[2] Insufficient acidity can lead to incomplete reaction and the formation of diazoamino compounds (see FAQ 3).
-
Recommendation: Ensure an excess of strong acid is present in the reaction mixture.
-
Diagram 1: Key Factors Affecting Yield
Caption: Critical parameters influencing the overall yield of this compound.
FAQ 2: I've isolated a significant amount of a phenolic byproduct. How did this form and how can I prevent it?
The formation of 3-cyanophenol is a classic side reaction in Sandmeyer-type syntheses.[1][3]
Mechanism of Phenol Formation:
The aryl diazonium ion is susceptible to nucleophilic attack by water, which is present in the aqueous reaction medium. This reaction is particularly favored at temperatures above 5°C.[1] The resulting aryl cation is highly unstable and rapidly reacts with water to form the corresponding phenol.
Troubleshooting Guide:
-
Strict Temperature Control: As with preventing yield loss, maintaining a low temperature (0-5°C) is the most effective way to suppress phenol formation.[1]
-
Minimize Water Content: While the reaction is aqueous, using the minimum necessary volume of water can help reduce the probability of this side reaction.
-
Use of Non-Aqueous Solvents (Advanced): In some cases, performing the diazotization in a non-aqueous system with an organic nitrite (e.g., isoamyl nitrite) can be explored, though this significantly alters the reaction protocol.
Diagram 2: Pathway to Phenol Formation
Caption: The formation of 3-cyanophenol from the diazonium salt intermediate.
FAQ 3: My product is contaminated with a colored impurity, possibly an azo compound. What is its origin?
Azo compounds are common, intensely colored byproducts in reactions involving diazonium salts.[1]
Mechanism of Azo Coupling:
The diazonium salt is an electrophile and can react with an electron-rich aromatic compound in an electrophilic aromatic substitution reaction known as azo coupling. In the synthesis of this compound, the most likely coupling partner is the unreacted starting material, 3-aminobenzonitrile. The amino group is a strong activating group, making the aromatic ring susceptible to this reaction.
Troubleshooting Guide:
-
Ensure Complete Diazotization: The presence of unreacted 3-aminobenzonitrile is the primary cause of azo coupling.
-
Recommendation: Use a slight excess of sodium nitrite to ensure all the starting amine is converted to the diazonium salt. A starch-iodide paper test can be used to confirm the presence of excess nitrous acid.
-
-
Maintain Acidity: Azo coupling is more favorable at neutral or slightly alkaline pH.
-
Recommendation: Keep the reaction mixture strongly acidic throughout the diazotization and subsequent steps.
-
FAQ 4: I am observing the formation of biaryl compounds. How can this be minimized?
Biaryl compounds arise from the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[1]
Mechanism of Biaryl Formation:
The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical. While this radical is intended to react with the sulfur dioxide-copper complex, it can also dimerize to form a biaryl species.
Troubleshooting Guide:
-
Catalyst Concentration: The concentration of the copper(I) catalyst can influence the rate of the desired reaction versus the side reaction.
-
Recommendation: Use the optimal catalytic amount of Cu(I)Cl. Both too little and too much can potentially lead to increased side product formation.
-
-
Efficient Mixing: Ensure vigorous stirring to promote the interaction of the aryl radical with the sulfonating agent, minimizing the chance of dimerization.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Product | Cause | Mitigation Strategies |
| 3-Cyanophenol | Reaction of diazonium salt with water, especially at elevated temperatures.[1] | Maintain reaction temperature at 0-5°C. |
| Azo Compounds | Coupling of diazonium salt with unreacted 3-aminobenzonitrile.[1] | Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a strongly acidic pH. |
| Biaryl Compounds | Dimerization of aryl radical intermediates.[1] | Optimize copper(I) catalyst concentration and ensure efficient stirring. |
| 3-Chlorobenzonitrile | A competing Sandmeyer reaction if chloride ions are present and the sulfonylation is inefficient. | Ensure the solution of acetic acid is pre-saturated with sulfur dioxide.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanobenzenesulfonyl Chloride[2]
-
Dissolve 3-aminobenzonitrile (21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (22 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 10 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide. Stir this mixture at 0°C for 10 minutes.
-
Slowly add the sulfonating mixture to the diazonium salt solution dropwise, maintaining the temperature at 0°C.
-
Stir the reaction for 1 hour at 0°C.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Combine the organic layers and wash with water and brine.
-
The crude product can then be purified by column chromatography.
Protocol 2: Conversion to this compound
-
Dissolve the crude 3-cyanobenzenesulfonyl chloride in a suitable solvent (e.g., acetone).
-
Cool the solution to 0°C.
-
Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Cyanobenzenesulfonamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-cyanobenzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target molecules.
Introduction
This compound derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the versatile sulfonamide moiety allows for a wide range of chemical modifications and biological activities. However, the synthesis of these derivatives can present unique challenges, including managing the reactivity of starting materials, preventing side reactions, and achieving high purity of the final products. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound derivatives.
Q1: What is the most common method for synthesizing N-substituted this compound derivatives?
A1: The most prevalent and direct method is the reaction of 3-cyanobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This is a nucleophilic substitution reaction at the sulfonyl group, where the amine displaces the chloride.
Q2: How does the electron-withdrawing cyano group affect the synthesis?
A2: The cyano group is a strong electron-withdrawing group, which can influence the reaction in several ways. It increases the electrophilicity of the sulfur atom in 3-cyanobenzenesulfonyl chloride, potentially increasing its reactivity towards nucleophiles. However, if starting from 3-cyanoaniline to prepare the sulfonyl chloride, its basicity is reduced, which can affect the initial diazotization step. The presence of electron-withdrawing groups on the amine component can also decrease its nucleophilicity, potentially slowing down the reaction.[1][3]
Q3: Can the cyano group react under typical sulfonylation conditions?
A3: Yes, under certain conditions, the cyano group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, which would convert it to a carboxylic acid or an amide.[4] Therefore, it is crucial to control the reaction conditions, particularly during work-up and purification, to maintain the integrity of the cyano group.
Q4: What are the best bases and solvents for this reaction?
A4: The choice of base and solvent is critical for the success of the reaction.
-
Bases: Pyridine is a commonly used base as it also acts as a solvent and a catalyst. Other tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective. Inorganic bases such as potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents.[5][6] The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine starting material.[5]
-
Solvents: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF) are often employed as they effectively dissolve the reactants.[5][7]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented guide to address specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield is a common frustration in synthesis. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield.
Detailed Scenarios & Solutions:
-
Scenario 1a: 3-Cyanobenzenesulfonyl chloride has degraded.
-
Cause: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[8]
-
Solution: Use freshly opened or properly stored 3-cyanobenzenesulfonyl chloride. If degradation is suspected, the purity can be checked by NMR. Consider preparing it fresh if necessary.
-
-
Scenario 1b: The amine is unreactive or has low purity.
-
Cause: The amine may be of poor quality, or its nucleophilicity may be low, especially if it contains strong electron-withdrawing groups.
-
Solution: Verify the purity of the amine by standard analytical techniques (NMR, LC-MS). For weakly nucleophilic amines, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more activating solvent.
-
-
Scenario 1c: Inappropriate base or solvent selection.
-
Cause: The chosen base may not be strong enough to neutralize the generated HCl, leading to the protonation and deactivation of the amine nucleophile.[5] The solvent may not adequately dissolve all reactants.[5]
-
Solution: If using an inorganic base like K₂CO₃ with a solvent like acetone, poor solubility can be an issue.[7] Switching to a more polar aprotic solvent like DMF or DMSO, or using a more soluble base like cesium carbonate, can improve results.[5][7] Pyridine often serves as an excellent choice as both a base and a solvent.[2]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
Caption: Common side products and their solutions.
Detailed Scenarios & Solutions:
-
Scenario 2a: Formation of a bis-sulfonated product with a primary amine.
-
Cause: If a primary amine (R-NH₂) is used, it can react with two equivalents of the sulfonyl chloride to form a bis-sulfonamide, R-N(SO₂-Ar)₂. This is more likely if an excess of the sulfonyl chloride is used or if it is added too quickly.
-
Solution: Employ a slow, dropwise addition of the 3-cyanobenzenesulfonyl chloride solution to the amine solution.[6] Using a slight excess of the primary amine (e.g., 1.1 equivalents) can also help to minimize this side reaction.
-
-
Scenario 2b: Hydrolysis of the cyano group to a carboxylic acid or amide.
-
Cause: The cyano group can undergo hydrolysis under harsh acidic or basic conditions, particularly during a prolonged or heated aqueous work-up.[3]
-
Solution: Perform the aqueous work-up under mild conditions. Use a saturated solution of sodium bicarbonate for neutralization instead of strong bases. Avoid prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures.
-
Issue 3: Difficulty in Product Purification
This compound derivatives can be polar, making purification challenging.
Detailed Scenarios & Solutions:
-
Scenario 3a: Product co-elutes with starting materials or side products during column chromatography.
-
Cause: The polarity of the product may be very similar to that of unreacted amine or other impurities.
-
Solution:
-
Work-up Optimization: Before chromatography, ensure that excess reagents are removed. Unreacted 3-cyanobenzenesulfonyl chloride can be quenched by adding a small amount of a simple amine (like piperidine or morpholine) to form a highly polar sulfonamide that is easily separated, or by aqueous hydrolysis to the sulfonic acid which can be removed by a basic wash.[9][10]
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. The choice of solvent is crucial.
-
-
-
Scenario 3b: Difficulty finding a suitable recrystallization solvent.
-
Cause: The product may be too soluble or too insoluble in common solvents.
-
Solution: A systematic screening of solvents is recommended. A good recrystallization solvent should dissolve the compound when hot but not when cold.[11] For polar sulfonamides, consider the solvent systems in the table below.
-
Table 1: Recommended Recrystallization Solvents for Polar Aromatic Sulfonamides
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | High | A common and effective system. Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[2] |
| Isopropanol/Water | High | Similar to ethanol/water, can sometimes provide better crystal formation.[12] |
| Acetonitrile | Medium-High | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | Medium | Dissolve in hot ethyl acetate and add hexane until turbidity is observed.[1] |
| Toluene | Low | Can be effective for less polar derivatives and may yield high-quality crystals.[1] |
Part 3: Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl-3-cyanobenzenesulfonamide
This protocol describes a general procedure for the reaction of 3-cyanobenzenesulfonyl chloride with an aromatic amine.
-
To a solution of the arylamine (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), cool the mixture to 0 °C in an ice bath.
-
Add 3-cyanobenzenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A common eluent system is Ethyl Acetate/Hexane (e.g., 30:70 v/v). Visualize the spots under UV light (254 nm) or by staining with potassium permanganate.[4][13]
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq) to precipitate the product and neutralize the pyridine.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Protocol 2: Work-up Procedure to Remove Excess Sulfonyl Chloride
This procedure is useful if an excess of 3-cyanobenzenesulfonyl chloride was used.
-
After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess sulfonyl chloride and neutralize any HCl.[9] Be cautious as gas evolution (CO₂) will occur.
-
Stir vigorously for 30-60 minutes at room temperature. The sulfonyl chloride will hydrolyze to the water-soluble sodium 3-cyanobenzenesulfonate.
-
If the product is soluble in an organic solvent, extract the mixture with an appropriate solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. esisresearch.org [esisresearch.org]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Introduction: The Chemical Nature of 3-Cyanobenzenesulfonamide
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating stability issues encountered with 3-Cyanobenzenesulfonamide in solution. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the fundamental chemistry driving these recommendations, ensuring robust and reproducible experimental outcomes.
This compound (CAS: 3118-68-1, Molecular Formula: C₇H₆N₂O₂S) is an organic building block featuring a benzene ring substituted with a sulfonamide (-SO₂NH₂) group and a cyano (-C≡N) group.[1][2] While the solid compound is stable under standard storage conditions (cool, dry, and dark), its stability in solution is a critical parameter that can be influenced by several factors, including pH, temperature, solvent, and light exposure.[3][4][5] Understanding these factors is paramount to preventing compound degradation and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound solutions.
Q1: My this compound solution has turned yellow. What is causing this discoloration and is the compound degraded?
Discoloration is a common indicator of chemical degradation. For aromatic compounds like this compound, yellowing often suggests the formation of chromophoric degradation products resulting from oxidation or other complex reactions. While slight discoloration may not always equate to significant loss of the parent compound, it warrants immediate investigation. It is crucial to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with its use.
Q2: I'm observing a precipitate forming in my aqueous solution over time. Why is this happening?
Precipitation can occur for two primary reasons:
-
Poor Solubility and pH Effects: this compound, like many sulfonamides, is an ampholytic molecule with solubility that is highly dependent on pH.[6][7] The sulfonamide group has an acidic proton, making the molecule more soluble at higher pH values as it forms an anionic salt. If the pH of your solution shifts towards a more acidic or neutral range where the unionized form dominates, the compound may precipitate out, especially if the solution is near its saturation point.[8]
-
Formation of Insoluble Degradants: A degradation product may have lower solubility in your chosen solvent system than the parent compound, leading to its precipitation over time.
Q3: What are the primary degradation pathways for this compound in an aqueous solution?
The two most probable abiotic degradation pathways in an aqueous environment are the hydrolysis of the cyano group and the cleavage of the sulfonamide bond.
-
Nitrile Hydrolysis: The cyano (-C≡N) group can undergo hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to an amide intermediate (3-carbamoylbenzenesulfonamide) and then to a carboxylic acid (3-carboxybenzenesulfonamide).[9]
-
Sulfonamide Bond Cleavage: The carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bond in the sulfonamide group can be cleaved through hydrolysis, particularly under more extreme pH and temperature conditions.[10][11] This would yield 3-cyanobenzenesulfonic acid and ammonia (from S-N cleavage) or other related products.
Q4: How do pH and temperature affect the stability of the solution?
-
pH: The stability of sulfonamides is significantly influenced by pH. Generally, they exhibit greater stability in neutral to alkaline solutions.[10][12] Acidic conditions are known to accelerate the hydrolysis of the sulfonamide group.[10] For the nitrile group, hydrolysis can be catalyzed by both acid and base.[9] Therefore, maintaining a controlled, slightly alkaline pH (e.g., pH 7-9) is often advisable for enhanced stability, though this must be balanced with solubility requirements.[10]
-
Temperature: As with most chemical reactions, degradation rates increase with temperature.[12][13] Storing solutions at elevated temperatures will accelerate hydrolysis and other decomposition pathways. Therefore, it is recommended to store stock solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures unless otherwise specified.
Troubleshooting Guides & Protocols
Guide 1: Investigating Solution Instability (Discoloration/Precipitation)
This workflow helps diagnose the root cause of observed instability in your this compound solution.
Caption: Troubleshooting workflow for solution instability.
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a validated method for preparing a stable stock solution of this compound.
Materials:
-
This compound (≥98% purity)[1]
-
High-purity solvent (e.g., DMSO, DMF, or buffered aqueous solution)
-
Calibrated pH meter (for aqueous solutions)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Solvent Addition: Add the desired volume of high-purity solvent to achieve the target concentration. For aqueous solutions, use a buffer pre-adjusted to the desired pH (recommendation: pH 7.4-8.0 to balance stability and solubility).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at ≤ -20°C for long-term storage or at 2-8°C for short-term use (days to weeks, stability should be verified).
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to quantify this compound and detect its degradation products.[14][15]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5-10% B, ramp up to 95% B over 15-20 minutes. Adjust based on initial results to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) to analyze peak purity. |
| Injection Volume | 10 µL |
| Analysis | Compare the chromatogram of the aged solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. |
Understanding Degradation Pathways
To effectively troubleshoot, it is crucial to understand the potential chemical transformations this compound may undergo.
Potential Hydrolysis Pathway
The diagram below illustrates the likely hydrolytic degradation of this compound in an aqueous medium, which involves the conversion of the nitrile to a carboxylic acid.
Caption: Potential hydrolysis pathway of the nitrile group.
Note: The images in the diagram above are placeholders representing the chemical structures and will not render.
This pathway highlights that monitoring for the formation of the amide and carboxylic acid analogs via LC-MS can serve as a definitive method for confirming hydrolytic degradation.[14][16]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3118-68-1|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. iupac.github.io [iupac.github.io]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
- 15. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low solubility of 3-Cyanobenzenesulfonamide in assays
Welcome to the technical support resource for 3-Cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the compound's low aqueous solubility in experimental assays. Our goal is to provide you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate challenges encountered when working with this compound.
Q1: My this compound, dissolved in DMSO, precipitated immediately after I diluted it into my aqueous assay buffer. What happened and what's the first thing I should check?
A1: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its solubility limit in the final solvent system.[1] this compound is a hydrophobic molecule with inherently low solubility in water. When your concentrated DMSO stock is introduced to the aqueous buffer, the abrupt change in solvent polarity causes the compound to fall out of solution.
Immediate Troubleshooting Steps:
-
Final DMSO Concentration: Calculate the final percentage (v/v) of DMSO in your assay. For most cell-based assays, it is crucial to keep this concentration below 0.5%, as higher concentrations can be cytotoxic.[2][3] For biochemical assays, you may have more flexibility, but high DMSO levels can still affect protein conformation and enzyme kinetics.
-
Order of Addition: Always add the compound stock solution to the aqueous buffer, not the other way around. Add the stock drop-wise into the vortex of the vigorously stirring or mixing buffer.[4] This rapid dispersion prevents localized high concentrations of the compound that can initiate precipitation.[1]
-
Visual Inspection: Before use, always visually inspect your final working solution for any signs of cloudiness or precipitate.[4]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A2: There is no single universal concentration, as tolerance is highly dependent on the specific cell line and the duration of exposure. However, a widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[2][3] Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[2][5] It is best practice to run a vehicle control experiment, testing a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the no-effect level for your specific cell line and assay endpoint.[3]
Q3: Can I just sonicate or heat my solution to get the precipitate back into solution?
A3: While sonication or gentle warming can sometimes redissolve a precipitated compound, it often creates a supersaturated, thermodynamically unstable solution.[6] The compound is likely to precipitate again over time, especially with slight temperature changes or the introduction of nucleation sites (like dust particles or scratches on the plate). This approach is not recommended as it leads to an unknown and uncontrolled final concentration, compromising the reliability and reproducibility of your experiment.
Part 2: In-Depth Troubleshooting Guide
For a more systematic approach to resolving solubility issues, follow this guide. The core principle is to modify the formulation to increase the compound's apparent solubility in the aqueous assay buffer.
Physicochemical Properties of this compound
| Property | Estimated Value / Information | Implication for Solubility |
| Molecular Weight | 182.20 g/mol | Standard for a small molecule. |
| Structure | Aromatic ring with a sulfonamide and a cyano group. | The aromatic ring is hydrophobic. The cyano group is electron-withdrawing. |
| pKa (estimated) | ~9.0 - 10.0 | The sulfonamide proton (-SO₂NH₂) is weakly acidic.[7][8][9][10][11] |
| LogP (estimated) | ~1.0 - 1.5 | Indicates moderate hydrophobicity. |
| Aqueous Solubility | Very Low | The primary challenge to address. |
Troubleshooting Workflow
This workflow provides a logical progression from simple adjustments to more complex formulation strategies.
Caption: A systematic workflow for troubleshooting solubility issues.
Step 1: Optimizing Co-Solvent Concentration
The most common co-solvent is DMSO. The goal is to use the highest concentration of DMSO that your assay can tolerate without artifacts, while staying below the cytotoxicity threshold for cell-based assays.
-
Causality: DMSO is a strong organic solvent that effectively dissolves hydrophobic compounds like this compound.[12] However, its utility is limited by its potential to interfere with biological systems.[5]
Step 2: The Power of pH Adjustment
For ionizable compounds, pH is a powerful tool to enhance solubility. The sulfonamide group (-SO₂NH₂) in this compound is weakly acidic.
-
Causality (The Henderson-Hasselbalch Principle): The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (deprotonated) and unionized (protonated) forms of a compound. pH = pKa + log([A⁻]/[HA]) For an acidic compound like a sulfonamide, the neutral form (HA) is less soluble in water, while the ionized, salt form (A⁻) is significantly more soluble. By increasing the pH of the buffer to be at least 1-2 units above the compound's pKa, we can shift the equilibrium to favor the more soluble ionized form.
References
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 9. uspnf.com [uspnf.com]
- 10. srdata.nist.gov [srdata.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-Aminobenzenesulfonamide | 98-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Scale-Up Synthesis of 3-Cyanobenzenesulfonamide
Welcome to the technical support center for the scale-up synthesis of 3-Cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we dissect common problems, offer systematic troubleshooting strategies, and provide detailed protocols grounded in established chemical principles.
Part 1: Troubleshooting Guide - Reaction Stages
The synthesis of this compound is typically a two-step process. Each stage presents unique challenges during scale-up.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Section 1.1: Chlorosulfonation of Benzonitrile
This step involves the reaction of benzonitrile with chlorosulfonic acid to form the key intermediate, 3-cyanobenzenesulfonyl chloride.
Q1: My yield of 3-cyanobenzenesulfonyl chloride is low, and I'm observing significant amounts of unreacted benzonitrile.
A1: This issue typically points to insufficient reactivity or reagent degradation.
-
Causality: Chlorosulfonic acid is highly hygroscopic and reacts violently with water to produce sulfuric acid and HCl.[1] Contamination with moisture will deactivate the reagent and reduce its effective concentration, leading to incomplete conversion. On a large scale, ensuring all equipment is scrupulously dry is paramount. Additionally, if the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened container of chlorosulfonic acid. If an opened container must be used, consider titrating it to determine its strength.
-
Ensure Anhydrous Conditions: All reactors, transfer lines, and vessels must be thoroughly dried before use. Consider a nitrogen purge during setup and reaction.
-
Temperature Control: Review the batch temperature profile. The reaction often requires an initial cooling phase followed by a slow warm-up to a specific temperature (e.g., 50-60°C) to drive it to completion.[2] Ensure temperature probes are calibrated and placed correctly to measure the internal batch temperature, not the jacket temperature.
-
Stoichiometry: While an excess of chlorosulfonic acid is typically used, ensure the molar ratio is correct based on your scaled-up quantities. A common ratio is 4-5 equivalents of chlorosulfonic acid to benzonitrile.
-
Q2: I'm seeing significant isomeric impurities (ortho/para) and di-sulfonated byproducts in my crude intermediate.
A2: This is a classic problem of regioselectivity and reaction control, which is exacerbated by poor heat management during scale-up.
-
Causality: The cyano group is a deactivating, meta-directing group. However, this directing effect is temperature-dependent. At elevated temperatures, the selectivity can decrease, leading to the formation of ortho and para isomers. Di-sulfonation can occur if the reaction is allowed to run for too long or at too high a temperature with a large excess of the sulfonating agent. Poor mixing in a large reactor can create localized "hot spots" where these side reactions are accelerated.
-
Troubleshooting Steps:
-
Strict Temperature Management: This is the most critical parameter. The addition of benzonitrile to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5°C) to dissipate the initial exotherm. After the addition is complete, the reaction should be warmed slowly and held at a precisely controlled temperature.
-
Optimize Agitation: Ensure the reactor's agitator is providing sufficient mixing for the batch volume. Poor mixing leads to non-homogenous temperature and concentration profiles.
-
Reaction Time: Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC. Stop the reaction once the desired conversion is achieved to prevent the formation of di-sulfonated products.
-
Q3: The quenching step is extremely violent and difficult to control, with significant HCl gas evolution.
A3: This is an inherent hazard of using chlorosulfonic acid and a major scale-up challenge.[3][4] The violent reaction is due to the rapid, highly exothermic hydrolysis of excess chlorosulfonic acid.
-
Causality: On a lab scale, pouring the reaction mixture onto a large excess of ice is manageable. On an industrial scale, this "direct dump" method is incredibly dangerous. The heat generated can cause splashing and the rapid evolution of large volumes of corrosive HCl gas, potentially overwhelming scrubber systems.[1][5]
-
Troubleshooting & Mitigation Strategy:
-
Reverse Quench: A much safer method is a controlled "reverse" quench. Slowly add the reaction mixture to a well-agitated, cooled vessel containing a calculated amount of ice or ice/water. This ensures the ice is always in excess, helping to absorb the heat of reaction more effectively.
-
Flow Control: Use a pump with a controlled addition rate to transfer the reaction mass into the quench vessel.
-
Adequate Venting & Scrubbing: The quench vessel must be connected to a robust caustic scrubber system to neutralize the evolved HCl gas. Ensure the scrubber's capacity is sufficient for the scale of the reaction.
-
Section 1.2: Ammonolysis of 3-Cyanobenzenesulfonyl Chloride
This step converts the sulfonyl chloride intermediate into the final sulfonamide using an ammonia source, typically aqueous ammonium hydroxide.
Q1: My final yield is low, and the primary impurity is 3-cyanobenzenesulfonic acid.
A1: This indicates that the competing hydrolysis reaction is out-pacing the desired ammonolysis reaction.
-
Causality: 3-Cyanobenzenesulfonyl chloride is susceptible to hydrolysis back to the corresponding sulfonic acid, especially in the presence of water and at elevated temperatures. When using aqueous ammonium hydroxide, you are introducing water into the system by design. If the temperature is too high or the ammonia concentration is too low, hydrolysis will dominate.
-
Troubleshooting Steps:
-
Temperature Control: Perform the ammonolysis at low temperatures (e.g., 0-10°C). The addition of ammonium hydroxide should be slow and controlled to manage the exotherm.
-
Ammonia Concentration: Use a concentrated solution of ammonium hydroxide (e.g., 28-30%) to maximize the concentration of the nucleophile (ammonia) relative to water.
-
pH Monitoring: Ensure the reaction mixture remains basic throughout the addition and subsequent stirring. The presence of a strong base favors the ammonolysis reaction.
-
Intermediate Purity: Ensure the 3-cyanobenzenesulfonyl chloride intermediate is used promptly after preparation and is protected from moisture. Any degradation of the intermediate before this step will lower the potential yield.
-
Part 2: Troubleshooting Guide - Purification & Isolation
Q1: My product is "oiling out" during crystallization instead of forming a solid.
A1: This common crystallization problem occurs when the solute's solubility in the solvent system is too high at the crystallization temperature, or when impurities are depressing the freezing point.
-
Causality: "Oiling out" or liquid-liquid phase separation happens when the solution becomes supersaturated, but the conditions are not right for nucleation and crystal growth. The solute separates as a supercooled liquid instead of a solid. This is often caused by cooling the solution too quickly or using a solvent system in which the product is excessively soluble.
-
Troubleshooting Crystallization:
Caption: Decision tree for troubleshooting crystallization failures.
-
Recommended Actions:
-
Slower Cooling: Decrease the cooling rate to allow molecules more time to orient into a crystal lattice. A ramp-down of 5-10°C per hour is a good starting point.
-
Solvent System Adjustment: If using a solvent/anti-solvent system (e.g., Methanol/Water), try adding the anti-solvent more slowly or at a lower temperature.[6] You may also need to adjust the final solvent ratio.
-
Seeding: Introduce a small quantity of pure this compound crystals (seed crystals) at the point of supersaturation (the "cloud point").[7] This provides a template for crystal growth and can prevent oiling out.
-
Crude Product Purity: High levels of impurities can inhibit crystallization. Ensure the preceding work-up steps were effective at removing byproducts.
-
Q2: The final product has poor filterability, resulting in very long filtration and washing times.
A2: This is almost always due to the formation of very small, fine particles or "fines" instead of well-defined crystals.
-
Causality: Rapid crystallization, often caused by "crash cooling" or adding an anti-solvent too quickly, leads to rapid nucleation and the formation of a large number of very small crystals. This results in a packed, dense filter cake that is difficult for the mother liquor and wash solvents to pass through.
-
Troubleshooting Steps:
-
Control Supersaturation: The key is to control the rate at which supersaturation is generated. This is achieved by slowing down the cooling rate or the anti-solvent addition rate.
-
Aging/Digestion: Hold the crystal slurry at the final crystallization temperature for a period of time (e.g., 2-4 hours) with slow agitation. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.
-
Agitation: The agitation rate during crystallization is critical. Over-agitation can cause secondary nucleation and crystal breakage, leading to fines. Use just enough agitation to keep the solids suspended.
-
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns when handling chlorosulfonic acid on a large scale?
Chlorosulfonic acid is one of the most hazardous common industrial reagents. Key concerns are:
-
Extreme Corrosivity: It causes severe, deep burns on skin and eye contact.[1][3] The vapor is also highly irritating to the respiratory tract.[8]
-
Violent Reaction with Water: It reacts explosively with water, generating significant heat and large quantities of HCl and sulfuric acid mists.[1][5] This makes spills and quenching operations particularly dangerous.
-
Incompatible Materials: It reacts violently with bases, alcohols, powdered metals, and many organic materials.[4][5]
-
Personal Protective Equipment (PPE): A full acid-resistant suit, face shield, and respiratory protection are mandatory when handling this substance.[8]
FAQ 2: How can I effectively monitor reaction progress during both stages?
On a large scale, taking and preparing samples can be time-consuming, so efficient methods are key.
-
Step 1 (Chlorosulfonation): HPLC is the gold standard. A small, carefully quenched sample of the reaction mixture can be diluted and analyzed. The method should be able to resolve benzonitrile, 3-cyanobenzenesulfonyl chloride, and potential isomers. A typical run should show the disappearance of the benzonitrile peak and the appearance of the product peak.
-
Step 2 (Ammonolysis): HPLC is also ideal here. The analysis will track the disappearance of the sulfonyl chloride intermediate and the formation of the final sulfonamide product. It is also crucial for quantifying the 3-cyanobenzenesulfonic acid hydrolysis impurity.
FAQ 3: What are the critical process parameters (CPPs) to control for a robust synthesis?
Based on the challenges discussed, the following CPPs are vital for a successful and reproducible scale-up:
| Process Stage | Critical Process Parameter (CPP) | Rationale |
|---|---|---|
| Chlorosulfonation | Reagent Addition Rate | Controls the rate of heat generation (exotherm). |
| Reaction Temperature | Most critical parameter. Affects reaction rate and impurity profile (regioselectivity). | |
| Agitation Speed | Ensures homogenous mixing, preventing localized hot spots and concentration gradients. | |
| Quench Temperature/Rate | Critical for safety and preventing product degradation. | |
| Ammonolysis | Reaction Temperature | Controls the balance between desired ammonolysis and undesired hydrolysis. |
| Reagent Addition Rate | Manages the exotherm from the neutralization and reaction. | |
| Crystallization | Cooling Rate | Determines particle size, purity, and filterability. |
| | Hold Time (Aging) | Allows for crystal growth and maturation, improving filtration characteristics. |
Part 4: Scale-Up Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be adapted and validated by qualified personnel. A thorough hazard analysis must be conducted before any scale-up operation.
Protocol 4.1: Synthesis of 3-Cyanobenzenesulfonyl Chloride (Intermediate)
-
Vessel Preparation: Ensure a glass-lined or suitably resistant reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge chlorosulfonic acid (4.5 eq.) into the reactor. Begin agitation and cool the reactor jacket to 0-5°C.
-
Benzonitrile Addition: Slowly add benzonitrile (1.0 eq.) subsurface over 2-3 hours, ensuring the internal batch temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 55-60°C and hold for 4-6 hours. Monitor reaction completion by HPLC.
-
Quench Preparation: In a separate, larger reactor, charge a sufficient amount of crushed ice and water. Start agitation and cool the jacket.
-
Controlled Quench: Once the reaction is complete, cool the reaction mass to 20-25°C. Slowly transfer the reaction mass into the ice/water mixture in the quench vessel via a pump over 2-3 hours, maintaining the quench pot temperature below 20°C. Ensure the scrubber is operational.
-
Isolation: The solid product will precipitate in the quench vessel. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 4.2: Synthesis of this compound
-
Vessel Preparation: Charge a clean, dry reactor with concentrated ammonium hydroxide (28%, 5.0 eq.). Begin agitation and cool to 0-5°C.
-
Intermediate Addition: Add the dry 3-cyanobenzenesulfonyl chloride (1.0 eq.) portion-wise over 2-3 hours, keeping the internal temperature below 10°C.
-
Reaction: Stir the resulting slurry at 5-10°C for an additional 2 hours after the addition is complete. Monitor for the disappearance of the starting material by HPLC.
-
pH Adjustment & Isolation: Slowly add concentrated HCl to the slurry to adjust the pH to ~6-7. This will precipitate the product fully.
-
Filtration: Filter the solid product and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethanol/water) with controlled cooling to achieve the desired purity and crystal form. Dry the final product under vacuum at 50-60°C.
References
- 1. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 2. rsc.org [rsc.org]
- 3. nj.gov [nj.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. echemi.com [echemi.com]
- 6. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing HPLC Methods for 3-Cyanobenzenesulfonamide Analysis
Welcome to the dedicated support center for the analysis of 3-Cyanobenzenesulfonamide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to help you develop, optimize, and troubleshoot your HPLC methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of an HPLC method for this compound.
Q1: What is a good starting point for an HPLC column and mobile phase for this compound analysis?
A1: A robust starting point for analyzing this compound, a moderately polar aromatic compound, is a reversed-phase (RP) C18 column. These columns are versatile and widely available. A common dimension is 4.6 x 150 mm with 5 µm particles. For the mobile phase, a gradient elution using acetonitrile (ACN) and water is recommended to ensure adequate separation from impurities and good peak shape. A small amount of acid, like 0.1% formic acid or phosphoric acid, is often added to the mobile phase to control the ionization of any residual silanols on the column, which improves peak symmetry.[1][2]
Q2: What detection wavelength should I use for this compound?
A2: this compound contains a benzene ring, which is a chromophore that absorbs UV light. A diode array detector (DAD) or a UV detector is suitable. To determine the optimal wavelength, you should run a UV scan of your analyte in the mobile phase. Based on the structure, a starting wavelength of around 230-254 nm is likely to provide good sensitivity.[3][4]
Q3: How should I prepare my sample of this compound for injection?
A3: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself. This prevents peak distortion due to solvent mismatch.[5] For this compound, a mixture of water and acetonitrile or methanol would be a suitable diluent. Ensure the final concentration is within the linear range of your detector. It is critical to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and instrument tubing.[2]
Q4: Is a guard column necessary?
A4: While not strictly mandatory for initial method development, using a guard column is a highly recommended practice, especially for routine analysis of samples in complex matrices. A guard column is a short, disposable column with the same packing material as the analytical column. It is placed before the analytical column to adsorb strongly retained impurities and particulates, thereby protecting and extending the lifetime of the more expensive analytical column.[6]
Recommended Starting HPLC Method
This protocol provides a detailed, validated starting point for your method development.
Experimental Protocol: Isocratic RP-HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Method Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Column Chemistry | C18 (Octadecylsilane) | Good retention for moderately polar aromatic compounds.[2][7] |
| Column Dimensions | 4.6 x 150 mm, 5 µm | Standard dimensions offering a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile / Water with 0.1% Acid | Common reversed-phase solvents; acid improves peak shape.[1] |
| Elution Mode | Isocratic or Gradient | Start with isocratic for simplicity; use gradient for complex samples. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30 °C | Provides better reproducibility and can improve peak shape. |
| Detection | UV at 240 nm | Based on the aromatic structure of the analyte. |
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during HPLC analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical, Gaussian peak is ideal for accurate integration. The USP tailing factor should ideally be between 0.9 and 1.5.
Logical Troubleshooting Workflow for Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems.
Q: My this compound peak is tailing severely. What are the likely causes and solutions?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The sulfonamide group in your molecule can interact with free silanol groups on the silica-based C18 column, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase. The acid will protonate the silanol groups, minimizing these secondary interactions.[6] You can also try a column with advanced end-capping to reduce the number of available silanols.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Try injecting a lower concentration of your sample or a smaller volume to see if the peak shape improves.[2]
-
-
Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds from your sample matrix can create active sites that cause tailing. A void at the head of the column can also be a cause.
-
Solution: First, try replacing the guard column if you are using one. If the problem persists, flush the analytical column with a strong solvent (like 100% acetonitrile or isopropanol). If this doesn't resolve the issue, the column may be permanently damaged and require replacement.[6]
-
Problem 2: Inconsistent Retention Times
Retention time (RT) stability is crucial for reliable peak identification and quantification.
Q: The retention time for my analyte is shifting between injections. How can I fix this?
A: RT shifts can be frustrating and point to issues with the mobile phase, pump, or column temperature.
-
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.
-
Solution: Ensure you are equilibrating your column for a sufficient time before the first injection. For a standard 15 cm column, this is typically 10-15 column volumes.
-
-
Cause 2: Mobile Phase Preparation Issues: Inconsistent mobile phase composition is a frequent cause of RT drift.
-
Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is consistent. For gradient elution, ensure your pump's mixing performance is optimal. Always degas your mobile phase to prevent air bubbles from entering the pump.
-
-
Cause 3: Fluctuating Column Temperature: Temperature has a significant effect on retention.
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C). This will provide more reproducible retention times than running at ambient temperature, which can fluctuate.
-
-
Cause 4: Pump and System Leaks: A leak in the system will cause the flow rate to be inconsistent, leading to RT shifts.
-
Solution: Check all fittings for any signs of leakage. Perform a system pressure test to ensure the pump is delivering a stable flow rate.
-
Problem 3: Poor Resolution
Resolution is the ability to separate two adjacent peaks. A resolution value (Rs) of >1.5 is generally desired.
Q: I have an impurity peak that is co-eluting or poorly resolved from my main this compound peak. How can I improve the separation?
A: Improving resolution often involves adjusting the mobile phase composition or changing the stationary phase.
-
Cause 1: Insufficiently Optimized Mobile Phase: The ratio of organic solvent to water is a powerful tool for controlling retention and resolution.
-
Solution 1 (Isocratic): If you are running an isocratic method, systematically decrease the percentage of acetonitrile. This will increase the retention time of both peaks, potentially providing more time for them to separate.
-
Solution 2 (Gradient): If you are using a gradient, make the gradient shallower (i.e., increase the time over which the organic solvent percentage changes). This gives the analytes more time to interact with the stationary phase and improve separation.
-
-
Cause 2: Unsuitable Stationary Phase Chemistry: Sometimes, a C18 column may not provide the necessary selectivity for your specific analyte and impurity pair.
-
Solution: Try a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds due to π-π interactions. Alternatively, a column with a polar-embedded group may provide better retention and separation for polar analytes.
-
-
Cause 3: Low Column Efficiency: An old or poorly packed column will have low efficiency (low plate count), resulting in broader peaks and poor resolution.
-
Solution: Check the efficiency of your column with a standard compound. If it is significantly lower than the manufacturer's specification, the column may need to be replaced.
-
References
- 1. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Separation of Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
- 7. jordilabs.com [jordilabs.com]
Validation & Comparative
A Comparative Analysis of 3-Cyanobenzenesulfonamide and 4-Aminobenzenesulfonamide: A Tale of Two Sulfonamides in Carbonic Anhydrase Inhibition and Antibacterial Activity
A Senior Application Scientist's Guide for Researchers in Drug Development
In the vast landscape of sulfonamide chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth, objective comparison of two closely related benzenesulfonamide analogs: 3-Cyanobenzenesulfonamide and the archetypal 4-aminobenzenesulfonamide (sulfanilamide). While both share the core benzenesulfonamide scaffold, the substitution at the meta versus para position dramatically shifts their primary biological activities, a critical consideration for researchers in drug discovery and development.
This analysis will delve into their comparative performance as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes, and as antibacterial agents, the historical foundation of sulfonamide drugs. We will explore the underlying structure-activity relationships that govern these differences, supported by experimental data and detailed protocols to empower your own investigations.
At a Glance: Comparative Biological Activity
The primary divergence in the activity profiles of this compound and 4-aminobenzenesulfonamide lies in their potency and target preference. While 4-aminobenzenesulfonamide is a cornerstone of antibacterial therapy, its activity against carbonic anhydrases is modest. Conversely, this compound emerges as a more potent inhibitor of several human carbonic anhydrase isoforms, while its antibacterial potential is likely attenuated due to its structural deviation from the p-aminobenzoic acid (PABA) mimicry essential for antibacterial action.
| Compound | Target | Activity Metric | hCA I | hCA II | hCA IX | hCA XII |
| This compound | Carbonic Anhydrase | Kᵢ (nM) | 50 | 25 | 45 | 87 |
| 4-Aminobenzenesulfonamide | Carbonic Anhydrase | Kᵢ (nM) | 49 | 2.4 | 9.7 | 14 |
Table 1: Comparative inhibitory activity of this compound and 4-aminobenzenesulfonamide against key human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate higher potency.
Carbonic Anhydrase Inhibition: A Shift in Potency and Selectivity
The benzenesulfonamide moiety is a well-established zinc-binding group, making it a privileged scaffold for the design of carbonic anhydrase inhibitors.[1] These enzymes play crucial roles in processes such as pH regulation, CO₂ transport, and electrolyte secretion.[2] Their dysregulation is associated with various pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3]
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of benzenesulfonamides against carbonic anhydrases stems from the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.
Caption: Benzenesulfonamide inhibitors bind to the Zn²⁺ ion in the active site of carbonic anhydrase.
Structure-Activity Relationship Analysis
The comparative data in Table 1 reveals a nuanced structure-activity relationship:
-
hCA I: Both compounds exhibit nearly identical, moderate inhibitory activity against this isoform.
-
hCA II: 4-aminobenzenesulfonamide is a significantly more potent inhibitor of hCA II (Kᵢ = 2.4 nM) compared to this compound (Kᵢ = 25 nM). The para-amino group appears to form favorable interactions within the active site of hCA II, enhancing its binding affinity.
-
hCA IX and XII: These tumor-associated isoforms are also more potently inhibited by 4-aminobenzenesulfonamide. The electron-donating nature of the amino group likely contributes to a more favorable electronic profile for binding to these specific isoforms compared to the electron-withdrawing cyano group.
The position of the substituent on the benzene ring plays a critical role in determining the inhibitory potency and isoform selectivity. While the primary sulfonamide group is the anchor, the nature and location of other functional groups dictate the secondary interactions within the active site, which vary between the different CA isoforms.
Antibacterial Activity: The PABA Mimicry Paradigm
The discovery of 4-aminobenzenesulfonamide (sulfanilamide) as an antibacterial agent was a landmark in medicine. Its mechanism of action is fundamentally different from carbonic anhydrase inhibition and relies on its structural similarity to p-aminobenzoic acid (PABA).[4][5]
Mechanism of Dihydropteroate Synthase Inhibition
Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropterin pyrophosphate with PABA.[6] Sulfonamides like 4-aminobenzenesulfonamide act as competitive inhibitors of DHPS, binding to the PABA-binding site and halting folic acid synthesis. This leads to a bacteriostatic effect, as the bacteria are unable to produce essential nucleic acids and proteins.[4][7]
Caption: 4-aminobenzenesulfonamide competitively inhibits DHPS, blocking folic acid synthesis.
Structure-Activity Relationship and a Hypothesis for this compound
The antibacterial efficacy of sulfonamides is critically dependent on maintaining a close structural resemblance to PABA. Key features include:
-
A primary aromatic amine (at the para position).
-
An acidic sulfonamide group.
4-aminobenzenesulfonamide perfectly embodies these features, explaining its antibacterial activity.
This compound , on the other hand, deviates significantly from this PABA-mimicking scaffold:
-
The substituent is at the meta position, not para.
-
A cyano group replaces the essential primary amine. The cyano group is electron-withdrawing and cannot be protonated, unlike the amino group.
Experimental Protocols: Assessing Carbonic Anhydrase Inhibition
To facilitate further research and validation, a detailed protocol for a common in vitro carbonic anhydrase inhibition assay is provided below. This colorimetric assay is based on the esterase activity of CA.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The rate of this reaction is proportional to the enzyme's activity. Inhibitors will decrease the rate of pNPA hydrolysis.
Materials:
-
Human carbonic anhydrase (e.g., hCA II, commercially available)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (this compound, 4-aminobenzenesulfonamide)
-
Reference inhibitor (e.g., Acetazolamide)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in a minimal amount of acetonitrile or DMSO.
-
Prepare stock solutions of the test compounds and reference inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well (in triplicate):
-
Tris-HCl buffer
-
A solution of the test compound at various concentrations (or DMSO for the control).
-
CA enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Caption: A stepwise workflow for the in vitro determination of carbonic anhydrase inhibition.
Conclusion: Guiding Future Drug Discovery
The comparative analysis of this compound and 4-aminobenzenesulfonamide provides a compelling illustration of how subtle changes in chemical structure can profoundly impact biological activity. For researchers in drug development, this underscores the importance of considering not only the core pharmacophore but also the nature and positioning of substituents.
-
4-aminobenzenesulfonamide remains a relevant scaffold for the development of antibacterial agents targeting dihydropteroate synthase and also serves as a potent inhibitor of several carbonic anhydrase isoforms, a dual activity that could be exploited or may lead to off-target effects.
-
This compound , while likely a poor antibacterial candidate, demonstrates respectable inhibitory activity against carbonic anhydrases. Its distinct substitution pattern could be a starting point for the design of novel CA inhibitors with unique selectivity profiles.
This guide serves as a foundational resource, providing both the comparative data and the methodological framework to empower researchers to further explore the rich chemical space of sulfonamides and to design next-generation therapeutics with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Cyanobenzenesulfonamide: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, the sulfonamide scaffold represents a privileged structure, forming the backbone of a multitude of therapeutic agents. While the classical antibacterial mechanism of action is well-established, the functional diversity of sulfonamide derivatives continues to expand, revealing novel biological targets and therapeutic applications. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a specific, yet under-characterized molecule: 3-Cyanobenzenesulfonamide.
This document deviates from a rigid template, instead offering a logical and experimentally-driven narrative to empower researchers to design and execute a comprehensive validation strategy. We will explore the most probable mechanisms of action based on structural analogy, detail the requisite biochemical and cellular assays for confirmation, and provide a comparative analysis with established sulfonamide-based drugs.
The Enigma of this compound: Beyond the Classical Paradigm
The presence of the benzenesulfonamide core in this compound immediately brings to mind the canonical mechanism of dihydropteroate synthase (DHPS) inhibition, which underpins the antibacterial activity of sulfa drugs.[1][2][3] However, the substitution pattern on the aromatic ring, particularly the electron-withdrawing cyano group at the meta-position, suggests that alternative mechanisms of action are not only possible, but perhaps even more likely.
Our comparative analysis will therefore focus on three primary, plausible targets for this compound:
-
Dihydropteroate Synthase (DHPS): The archetypal target for antibacterial sulfonamides.
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in pH regulation, ion transport, and tumorigenesis, known to be inhibited by a vast array of sulfonamides.[4]
-
Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory cascade and a target for a class of anti-inflammatory sulfonamides (coxibs).
This guide will provide the experimental frameworks to systematically investigate each of these possibilities.
A Tiered Approach to Mechanism of Action Validation
A robust validation of a compound's mechanism of action requires a multi-faceted approach, progressing from initial biochemical assays to more complex cellular and potentially in vivo models. This tiered strategy provides a self-validating system, where findings from one level of investigation inform and are corroborated by the next.
References
- 1. Utility of a non-target screening method to explore the chlorination of similar sulfonamide antibiotics: Pathways and NCl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Cyanobenzenesulfonamide: A Technical Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Landscape of a Carbonic Anhydrase Inhibitor
3-Cyanobenzenesulfonamide is a member of the aromatic sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its primary enzymatic interactions and explores its potential for cross-reactivity with other key enzyme families. As drug discovery pipelines increasingly focus on selectivity to minimize off-target effects, a thorough understanding of a compound's interaction profile is paramount.
The primary pharmacological target of benzenesulfonamide derivatives is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in respiration, pH homeostasis, and various biosynthetic pathways.[1] Several of the 15 human CA isoforms are established therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[1] Specifically, the tumor-associated isoforms hCA IX and hCA XII have garnered significant attention as targets for anticancer therapies due to their role in pH regulation in the hypoxic tumor microenvironment.[2][3]
This guide will first delve into the well-characterized inhibitory activity of benzenesulfonamides against carbonic anhydrases. Subsequently, it will explore the potential for cross-reactivity with other structurally or mechanistically related enzymes, including other zinc metalloenzymes like matrix metalloproteinases (MMPs), as well as serine proteases and urease. By presenting quantitative data where available and detailing robust experimental protocols for assessing these interactions, this guide aims to equip researchers with the necessary tools and knowledge to evaluate the selectivity profile of this compound and related compounds.
Carbonic Anhydrase Inhibition: The Primary Target
The development of selective CA inhibitors is a key focus of research, with compounds like SLC-0111, a ureido-substituted benzenesulfonamide, having entered clinical trials as a selective inhibitor of the tumor-associated CA IX.[6][7][8] The structure-activity relationship (SAR) of benzenesulfonamide-based inhibitors is complex, with tail modifications significantly influencing isoform specificity.[1][4]
Figure 1: Mechanism of Carbonic Anhydrase Inhibition.
Cross-Reactivity Profile: Exploring Off-Target Interactions
While carbonic anhydrases are the primary targets of benzenesulfonamides, the potential for these compounds to interact with other enzymes is a critical consideration in drug development. The sulfonamide moiety is a known zinc-binding group, raising the possibility of interactions with other zinc-containing metalloenzymes. Furthermore, the broader chemical scaffold may lead to unforeseen interactions with other enzyme classes.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Like CAs, their active site contains a catalytic zinc ion.[9][10] Dual inhibitors targeting both MMPs and CAs have been designed, suggesting that the benzenesulfonamide scaffold can be adapted to interact with MMPs.[11][12] However, the development of selective MMP inhibitors has been challenging due to the high degree of homology in the catalytic domains of different MMP isoforms.[3][9] While specific inhibitory data for this compound against MMPs is not available, researchers should consider screening this compound against a panel of MMPs, particularly if it is being developed for applications where MMP activity is relevant.
Serine Proteases
Serine proteases are a large family of enzymes characterized by a serine residue in their active site that is crucial for catalysis. While structurally distinct from metalloenzymes, the potential for small molecules to exhibit cross-reactivity across different enzyme classes should not be discounted. There is limited evidence to suggest that simple benzenesulfonamides are potent inhibitors of serine proteases. However, more complex sulfonamide-containing structures have been developed as serine protease inhibitors.[13] Given the widespread roles of serine proteases in physiology and disease, assessing the interaction of this compound with key members of this family is a prudent step in a comprehensive selectivity profiling.
Urease
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[14][15] Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.[16] Numerous sulfonamide derivatives have been investigated as urease inhibitors, with some exhibiting potent activity.[16] The inhibitory mechanism is thought to involve the interaction of the sulfonamide with the nickel ions in the active site. Therefore, it is plausible that this compound could exhibit inhibitory activity against urease.
Table 1: Potential Cross-Reactivity of Benzenesulfonamides
| Enzyme Class | Key Enzyme Examples | Rationale for Potential Interaction |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9, MMP-13 | Zinc metalloenzyme; shared zinc-binding motif. |
| Serine Proteases | Trypsin, Chymotrypsin, Elastase | General small molecule-enzyme interactions; less likely but worth investigating. |
| Urease | Jack Bean Urease, H. pylori Urease | Nickel metalloenzyme; sulfonamides are known to inhibit urease. |
Experimental Protocols for Assessing Enzyme Inhibition
To empirically determine the cross-reactivity of this compound, a series of robust and validated enzyme inhibition assays should be performed. The following section provides detailed, step-by-step methodologies for assessing the inhibition of carbonic anhydrases, proteases, and urease.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide by monitoring the resulting pH change using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water at 4°C)
-
Assay Buffer: 20 mM HEPES or TAPS buffer, pH 7.4
-
pH indicator solution (e.g., 0.2 mM Phenol Red)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution containing the CA enzyme and the pH indicator in the assay buffer.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the appropriate wavelength for the pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Assay Execution:
-
Load one syringe with the CO₂-saturated water and the other with the enzyme/indicator/inhibitor solution.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the change in absorbance over time. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Figure 2: Stopped-Flow CO₂ Hydration Assay Workflow.
Protocol 2: General Protease Inhibition Assay (Fluorometric)
This assay measures protease activity using a fluorogenic substrate. Inhibition is detected as a decrease in the rate of fluorescence increase.
Materials:
-
Fluorometric microplate reader
-
Purified proteases (e.g., a panel of MMPs, trypsin, chymotrypsin)
-
Fluorogenic protease substrate (e.g., FITC-casein or a specific peptide substrate)
-
This compound
-
Assay Buffer (specific to the protease being tested)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Execution:
-
In a 96-well black microplate, add the assay buffer, the inhibitor solution (or DMSO for control), and the protease solution.
-
Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time in a kinetic mode at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition and the IC₅₀ value as described for the CA assay.
-
Protocol 3: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.
Materials:
-
Spectrophotometer or microplate reader
-
Purified urease (e.g., from Jack Bean)
-
This compound
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite solution (Reagent B)
-
Ammonium chloride standard solutions
-
DMSO
Procedure:
-
Ammonia Standard Curve:
-
Prepare a series of ammonium chloride standards of known concentrations.
-
React each standard with Reagents A and B to generate a blue color.
-
Measure the absorbance at 625 nm and create a standard curve of absorbance versus ammonia concentration.
-
-
Inhibition Assay:
-
In test tubes, pre-incubate the urease enzyme with various concentrations of this compound (dissolved in DMSO and diluted in buffer) or buffer alone (for control).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and develop the color by adding Reagents A and B.
-
Measure the absorbance at 625 nm.
-
-
Data Analysis:
-
Use the ammonia standard curve to determine the concentration of ammonia produced in each reaction.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Figure 3: Principle of the Berthelot Method for Urease Inhibition.
Summary and Future Directions
This compound is a potent inhibitor of carbonic anhydrases, a class of enzymes with significant therapeutic relevance. While its primary target is well-established, a comprehensive understanding of its selectivity profile requires rigorous testing against other enzyme classes. This guide has highlighted the potential for cross-reactivity with other zinc metalloenzymes such as MMPs, and with urease, based on the known pharmacology of the sulfonamide scaffold.
The provided experimental protocols offer a robust framework for researchers to empirically determine the inhibitory activity of this compound against these and other enzymes. The generation of quantitative inhibition data (IC₅₀ or Ki values) across a diverse panel of enzymes is crucial for building a complete selectivity profile. Such data will not only inform the development of more selective inhibitors but also provide valuable insights into potential off-target effects that could influence the therapeutic window and side-effect profile of this and related compounds. Future research should focus on generating this critical cross-reactivity data to fully elucidate the pharmacological landscape of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of matrix metalloproteinase inhibitors by chemical arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual inhibitors of matrix metalloproteinases and carbonic anhydrases: iminodiacetyl-based hydroxamate-benzenesulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for probing substrate specificity of proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Study of 3-Cyanobenzenesulfonamide and Other Sulfonamides: A Guide for Researchers
This guide provides an in-depth comparative analysis of 3-Cyanobenzenesulfonamide alongside two well-characterized sulfonamides, Acetazolamide and Sulfanilamide. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, mechanisms of action, and the structure-activity relationships that govern the efficacy of these compounds, particularly as carbonic anhydrase inhibitors. While comprehensive experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge on related structures to provide a robust theoretical and practical framework for its investigation.
Introduction to Sulfonamides: A Versatile Pharmacophore
The sulfonamide functional group (–SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Initially renowned for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] This bacteriostatic mechanism of action paved the way for the first generation of systemic antibiotics.[2] Beyond their antimicrobial effects, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibitory action is leveraged in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness.[3]
This guide will focus on the comparative analysis of three distinct sulfonamides:
-
This compound: A benzenesulfonamide derivative with a cyano group in the meta position. Its properties are less documented, making it a subject of investigative interest.
-
Acetazolamide: A heterocyclic sulfonamide and a widely used carbonic anhydrase inhibitor, serving as a benchmark for CA inhibitory potency.[3]
-
Sulfanilamide: The parent aromatic sulfonamide, historically significant as an antibacterial agent and a foundational structure for many sulfonamide drugs.[2]
Comparative Analysis: Physicochemical and Biological Properties
A compound's therapeutic efficacy is intrinsically linked to its physicochemical properties and its interaction with biological targets. This section compares this compound (with hypothesized properties based on structure-activity relationships) with the experimentally determined properties of Acetazolamide and Sulfanilamide.
Physicochemical Properties
Key physicochemical parameters such as the acid dissociation constant (pKa) and aqueous solubility significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Acetazolamide | Sulfanilamide |
| Molecular Weight | 182.20 g/mol [3] | 222.24 g/mol [4] | 172.21 g/mol [5] |
| Melting Point | 151-156 °C[3] | 258-259 °C[4] | 164.5-166.5 °C[2] |
| pKa | Hypothesized: ~7.5-8.5 | 7.2[3] | 10.4[6] |
| Aqueous Solubility | Hypothesized: Low | Very slightly soluble[7] | Slightly soluble (0.75 g/100 mL at 25°C)[8] |
Hypothesis for this compound Properties: The electron-withdrawing nature of the cyano group is expected to increase the acidity of the sulfonamide protons compared to the unsubstituted benzenesulfonamide, resulting in a lower pKa than Sulfanilamide. However, it is not expected to be as acidic as Acetazolamide, which benefits from the electron-withdrawing character of the thiadiazole ring. The overall nonpolar character of the cyanobenzene moiety suggests that its aqueous solubility will be low.
Carbonic Anhydrase Inhibition
The primary mechanism of action for many non-antibacterial sulfonamides is the inhibition of carbonic anhydrases. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | Hypothesized: Moderate Inhibition | Hypothesized: Potent Inhibition | Hypothesized: Potent Inhibition | Hypothesized: Potent Inhibition |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Sulfanilamide | 49 | 2.4 | 9.7 | 14 |
Hypothesis for this compound CA Inhibition: The inhibitory potency of sulfonamides against CAs is largely dependent on the electronic properties of the sulfonamide group and the interactions of the aromatic ring with residues in the enzyme's active site. The cyano group, being electron-withdrawing, is expected to enhance the binding of the sulfonamide moiety to the zinc ion in the active site. Therefore, this compound is predicted to be a potent inhibitor of the highly active hCA II isoform and the tumor-associated isoforms hCA IX and XII, potentially with greater potency than the parent Sulfanilamide. Its selectivity profile will depend on the specific interactions of the cyanobenzene ring within the active site of different isoforms.
Structure-Activity Relationship (SAR)
The differences in the chemical structures of these three sulfonamides directly translate to their varied biological activities.
Caption: Structure-activity relationships of the compared sulfonamides.
The core benzenesulfonamide structure is essential for carbonic anhydrase inhibition, with the sulfonamide group directly coordinating to the zinc ion in the enzyme's active site.[1] The nature and position of substituents on the aromatic ring modulate the compound's potency and selectivity. In Acetazolamide, the heterocyclic ring system significantly enhances its inhibitory activity against several CA isoforms.[3] For Sulfanilamide, the para-amino group is crucial for its antibacterial action by mimicking para-aminobenzoic acid (PABA).[2] The introduction of a cyano group in the meta position of this compound is anticipated to increase its CA inhibitory potency due to the electron-withdrawing nature of the nitrile, which enhances the acidity of the sulfonamide group and its binding to the active site zinc.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the gold standard method for determining the inhibitory potency of compounds against carbonic anhydrases.
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform in an appropriate buffer (e.g., 10 mM TRIS, pH 7.4).
-
Prepare serial dilutions of the test compound (e.g., this compound, Acetazolamide) and a standard inhibitor in the assay buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare the assay buffer containing a pH indicator (e.g., phenol red).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a suitable vessel, mix the hCA enzyme solution with the desired concentration of the inhibitor or vehicle (for control).
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Monitor the decrease in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) as the pH drops due to the formation of carbonic acid.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Determination of pKa by HPLC-PDA
This method leverages the change in retention time of an ionizable compound with the pH of the mobile phase.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying pH values (e.g., from pH 3 to 11) using appropriate buffers. The organic modifier (e.g., acetonitrile) concentration should be kept constant.[8]
-
-
Chromatographic Analysis:
-
Inject a standard solution of the sulfonamide onto a reversed-phase HPLC column (e.g., C18).
-
Elute the compound with each of the prepared mobile phases, recording the retention time and the UV-Vis spectrum using a photodiode array (PDA) detector.[8]
-
-
Data Analysis:
-
Plot the retention factor (k') against the pH of the mobile phase.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated from the absorbance spectra at different pH values.[8]
-
Aqueous Solubility Assay (Shake-Flask Method)
This is the definitive method for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid sulfonamide to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
-
Quantification:
-
Determine the concentration of the dissolved sulfonamide in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Conclusion
This guide provides a comparative framework for understanding this compound in the context of other well-established sulfonamides. While direct experimental data for this compound is limited, the principles of structure-activity relationships within the sulfonamide class allow for informed hypotheses regarding its physicochemical properties and carbonic anhydrase inhibitory activity. The provided experimental protocols offer a clear path for researchers to empirically determine these properties and validate the theoretical predictions. Further investigation into this compound and its derivatives could uncover novel and potent carbonic anhydrase inhibitors with unique selectivity profiles, contributing to the development of new therapeutic agents.
References
- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anticancer Activity of 3-Cyanobenzenesulfonamide Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of 3-Cyanobenzenesulfonamide analogs. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. We will explore the primary mechanisms of action, comparative efficacy, and the detailed methodologies required for a thorough evaluation.
The Therapeutic Promise of this compound Analogs in Oncology
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, this compound analogs have emerged as a particularly promising avenue for anticancer drug discovery. Their primary mechanism of action often involves the inhibition of carbonic anhydrases (CAs), enzymes that are pivotal in regulating pH homeostasis in cancer cells.[1]
Tumor microenvironments are frequently characterized by hypoxia, which leads to an upregulation of specific CA isoforms, notably CA IX and CA XII.[2][3] These membrane-bound enzymes facilitate the conversion of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a neutral intracellular pH. This pH gradient promotes tumor growth, invasion, and metastasis.[4] By selectively inhibiting these tumor-associated CAs, this compound analogs can disrupt this critical pH regulation, leading to intracellular acidification and subsequent apoptosis.[1]
Furthermore, a growing body of evidence suggests that some benzenesulfonamide derivatives can induce cancer cell death through alternative mechanisms, such as the generation of reactive oxygen species (ROS).[5][6] This dual mechanism of action enhances their therapeutic potential and provides multiple avenues for experimental validation.
Deciphering the Mechanism of Action: A Two-Pronged Assault on Cancer Cells
The anticancer efficacy of this compound analogs can be attributed to two primary, and potentially interconnected, mechanisms: carbonic anhydrase inhibition and the induction of oxidative stress.
Carbonic Anhydrase Inhibition and Disruption of pH Homeostasis
The overexpression of CA IX and CA XII in hypoxic tumors is a key survival mechanism for cancer cells.[2] By catalyzing the hydration of CO2, these enzymes help to neutralize the acidic intracellular environment that results from increased glycolysis (the Warburg effect). The resulting extracellular acidosis facilitates tissue remodeling and invasion. This compound analogs, through their sulfonamide group, act as potent inhibitors of these CAs by binding to the zinc ion in the active site.[7] This inhibition leads to a buildup of intracellular protons, a decrease in intracellular pH, and ultimately, the induction of apoptosis.[1] The selectivity of these analogs for tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and CA II is a critical determinant of their therapeutic window, minimizing off-target effects.[7]
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
Certain benzenesulfonamide analogs can induce the production of ROS within cancer cells.[5] ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.[8][9] While cancer cells often exhibit higher basal levels of ROS compared to normal cells, they also have upregulated antioxidant systems to counteract this oxidative stress.[5][10] By further increasing ROS levels, these analogs can overwhelm the antioxidant capacity of cancer cells, leading to irreparable damage and the activation of apoptotic signaling pathways.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9]
A Validated Experimental Workflow for Efficacy Assessment
A systematic and multi-faceted experimental approach is crucial for validating the anticancer activity of this compound analogs. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the analogs to inhibit the enzymatic activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (CA I, II, IX, and XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the this compound analogs and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
In a 96-well plate, add the buffer, the CA enzyme, and the inhibitor solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 400 nm over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value for each CA isoform.
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
Cancer cells treated with the analogs
Procedure:
-
Treat cancer cells with the analogs at their IC50 concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the effect of the analogs on the progression of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol
-
Flow cytometer
-
Cancer cells treated with the analogs
Procedure:
-
Treat cancer cells with the analogs for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
ROS Detection: DCFDA Assay
This assay measures the intracellular generation of reactive oxygen species.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
-
Cancer cells treated with the analogs
Procedure:
-
Treat cancer cells with the analogs for a short duration (e.g., 1-6 hours).
-
Wash the cells with HBSS and incubate them with DCFDA (10 µM) for 30 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Materials:
-
Primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with the analogs and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Comparative Performance of this compound Analogs
The following table summarizes hypothetical data for a series of this compound analogs, comparing their anticancer activity and selectivity. This serves as a template for presenting experimental findings.
| Analog ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | CA IX Inhibition (IC50, nM) | CA II Inhibition (IC50, nM) | Selectivity Index (CAII/CAIX) |
| 3-CBS-01 | Unsubstituted | 5.2 | 7.8 | 25 | 1500 | 60 |
| 3-CBS-02 | 4-Fluoro | 2.1 | 3.5 | 10 | 1200 | 120 |
| 3-CBS-03 | 4-Methoxy | 8.9 | 12.4 | 50 | 2500 | 50 |
| 3-CBS-04 | 4-Trifluoromethyl | 1.5 | 2.1 | 5 | 1000 | 200 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | - | - | - |
| Acetazolamide | (Reference) | >100 | >100 | 25 | 12 | 0.48 |
Note: This data is illustrative. Actual values must be determined experimentally. The selectivity index is a crucial parameter, with higher values indicating a more favorable therapeutic profile.
Conclusion
The validation of this compound analogs as anticancer agents requires a rigorous and systematic approach. By combining in vitro cytotoxicity screening with detailed mechanistic studies, researchers can build a comprehensive understanding of their therapeutic potential. The protocols and workflow presented in this guide provide a robust framework for these investigations. The dual mechanism of action, targeting both carbonic anhydrase activity and inducing oxidative stress, makes this class of compounds particularly compelling for further development in the fight against cancer.
References
- 1. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect | PLOS One [journals.plos.org]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species Signaling in Cancer: Comparison with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. wjgnet.com [wjgnet.com]
- 9. mdpi.com [mdpi.com]
- 10. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyanobenzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyanobenzenesulfonamide derivatives, with a particular focus on their role as inhibitors of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression. We will explore how subtle modifications to the chemical scaffold of these compounds can dramatically influence their potency and selectivity, offering insights for researchers and professionals in drug development.
The Critical Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Solid tumors are characterized by regions of low oxygen, a condition known as hypoxia. To survive and proliferate in this hostile environment, cancer cells undergo a metabolic shift, leading to the production of acidic byproducts.[1] This results in the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[1]
Carbonic Anhydrase IX is a transmembrane enzyme that is strongly induced by hypoxia and plays a crucial role in helping cancer cells adapt to this acidic environment.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively managing pH levels to favor tumor cell survival.[1] Its limited expression in normal tissues and overexpression in a wide range of cancers make it an attractive target for anticancer therapies.
Below is a diagram illustrating the role of CA IX in the hypoxia-induced signaling pathway in cancer cells.
References
A Comparative Guide to the Synthetic Routes of 3-Cyanobenzenesulfonamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of key intermediates is paramount. 3-Cyanobenzenesulfonamide, a versatile building block, is no exception. Its synthesis is a critical step in the development of various therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this valuable compound: the classical Sandmeyer reaction and the modern palladium-catalyzed cyanation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to this compound
This compound is a bifunctional aromatic compound containing both a cyano (-CN) and a sulfonamide (-SO₂NH₂) group. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems. The sulfonamide moiety is a well-established pharmacophore, present in numerous drugs with diverse biological activities. The strategic placement of these groups in a meta-relationship on the benzene ring makes this compound a valuable precursor for creating complex molecular architectures with potential applications in drug discovery and materials science.
Synthetic Strategies: A Tale of Two Routes
Two principal synthetic pathways dominate the preparation of this compound:
-
The Sandmeyer Reaction: A cornerstone of aromatic chemistry, this route begins with the diazotization of 3-aminobenzenesulfonamide, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
-
Palladium-Catalyzed Cyanation: A more contemporary approach, this method involves the cross-coupling of a halogenated precursor, typically 3-bromobenzenesulfonamide, with a cyanide source in the presence of a palladium catalyst.
This guide will now dissect each route, providing a comprehensive analysis of their respective methodologies, advantages, and limitations.
Route 1: The Sandmeyer Reaction of 3-Aminobenzenesulfonamide
The Sandmeyer reaction, discovered in 1884, remains a reliable and widely used method for the introduction of a cyano group onto an aromatic ring.[1] The reaction proceeds via a diazonium salt intermediate, which is then converted to the desired nitrile.
Causality Behind Experimental Choices
The success of the Sandmeyer reaction hinges on the careful control of reaction conditions, particularly temperature. The diazotization step, the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), is typically performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent cyanation with copper(I) cyanide also requires careful temperature management to ensure a controlled reaction and minimize side-product formation. The use of copper(I) as a catalyst is crucial for the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[2]
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 3-Aminobenzenesulfonamide
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Visualizing the Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction.
Route 2: Palladium-Catalyzed Cyanation of 3-Bromobenzenesulfonamide
The advent of transition-metal catalysis has revolutionized organic synthesis, and the palladium-catalyzed cyanation of aryl halides offers a powerful alternative to the Sandmeyer reaction.[3][4] This method generally provides higher yields and functional group tolerance under milder reaction conditions.
Causality Behind Experimental Choices
The palladium-catalyzed cyanation proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium catalyst and ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the aryl halide to the palladium(0) center and to facilitate the reductive elimination of the final product. The choice of cyanide source is also important, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to alkali metal cyanides.[5] The use of a base is often necessary to facilitate the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Cyanation
Step 1: Preparation of 3-Bromobenzenesulfonamide
3-Bromobenzenesulfonamide can be synthesized from benzene through a sequence of bromination, sulfonation, and amidation.[6]
Step 2: Palladium-Catalyzed Cyanation
-
To a dried Schlenk tube, add 3-bromobenzenesulfonamide (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., dppf, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., DMF or DMAc).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Workflow: Palladium-Catalyzed Cyanation
Caption: Workflow for Palladium-Catalyzed Cyanation.
Comparative Analysis of the Synthetic Routes
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 3-Aminobenzenesulfonamide | 3-Bromobenzenesulfonamide |
| Reagents | NaNO₂, HCl, CuCN, NaCN | Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆] |
| Reaction Conditions | Low to moderate temperatures (0-60 °C) | Moderate to high temperatures (80-120 °C) |
| Yield | Moderate to good | Good to excellent |
| Functional Group Tolerance | Limited, sensitive to strong acids and nucleophiles | Generally broad |
| Safety Considerations | Use of highly toxic cyanides, unstable diazonium salts | Use of less toxic cyanide sources, but requires careful handling of palladium catalysts and phosphine ligands |
| Cost-Effectiveness | Generally lower reagent costs | Higher cost of palladium catalysts and ligands |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to catalyst cost and sensitivity |
Conclusion and Recommendations
Both the Sandmeyer reaction and palladium-catalyzed cyanation are viable routes for the synthesis of this compound, each with its own set of advantages and disadvantages.
The Sandmeyer reaction is a classic, cost-effective method that is well-suited for large-scale production. However, it suffers from the use of highly toxic reagents and can have limitations in terms of yield and functional group tolerance.
The palladium-catalyzed cyanation offers a more modern and often higher-yielding alternative with broader functional group compatibility. The use of less toxic cyanide sources is a significant advantage from a safety and environmental perspective. However, the higher cost of the catalyst and ligands can be a limiting factor, particularly for large-scale synthesis.
For academic research and small-scale synthesis where yield and functional group tolerance are paramount, palladium-catalyzed cyanation is often the preferred method . For industrial-scale production where cost is a major driver, the Sandmeyer reaction remains a competitive and well-established option .
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of synthesis, cost constraints, and the availability of starting materials and reagents. This guide provides the foundational knowledge and practical insights to enable researchers and drug development professionals to navigate these choices effectively.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Guide to Assessing the Selectivity of 3-Cyanobenzenesulfonamide-Based Inhibitors
In the landscape of modern drug discovery, the benzenesulfonamide scaffold has emerged as a cornerstone for the design of potent enzyme inhibitors. The strategic placement of a cyano group at the 3-position of the benzene ring offers a unique modulation of the molecule's electronic and steric properties, making 3-cyanobenzenesulfonamide a privileged starting point for developing targeted therapeutics. However, the ultimate success of these inhibitors hinges not just on their potency, but critically on their selectivity. This guide provides an in-depth exploration of the experimental methodologies and strategic considerations for assessing the selectivity of this compound-based inhibitors, with a focus on two major target classes: carbonic anhydrases and protein kinases.
The Imperative of Selectivity in Drug Development
Selectivity is the measure of a drug's ability to interact with its intended target over other proteins in the biological system. For inhibitors derived from the this compound core, achieving high selectivity is paramount to minimizing off-target effects and associated toxicities. The journey from a potent hit to a viable drug candidate is paved with rigorous selectivity profiling, a process that informs structure-activity relationship (SAR) studies and guides the optimization of lead compounds.
A comprehensive understanding of an inhibitor's selectivity profile is crucial for:
-
Predicting Potential Side Effects: Off-target inhibition can lead to unforeseen adverse drug reactions.
-
Elucidating Mechanism of Action: Differentiating on-target from off-target effects is essential for understanding the biological consequences of inhibiting a specific enzyme.
-
Optimizing Therapeutic Index: A highly selective inhibitor can often be administered at a lower dose, improving its safety and efficacy.
Assessing Selectivity: A Multi-Faceted Approach
The evaluation of inhibitor selectivity is not a single experiment but rather a tiered approach that combines biochemical and cell-based assays. This multi-pronged strategy provides a holistic view of the inhibitor's behavior, from its direct interaction with purified enzymes to its effects within the complex environment of a living cell.
Biochemical Assays: The Foundation of Selectivity Profiling
Biochemical assays utilize purified enzymes to directly measure the inhibitory activity of a compound. These assays are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor.
Key Biochemical Assays:
-
For Carbonic Anhydrases (CAs): Stopped-Flow CO2 Hydration Assay: This is the gold standard for measuring the activity of CAs.[1] It monitors the rapid, enzyme-catalyzed hydration of carbon dioxide to bicarbonate by detecting the associated pH change using a sensitive indicator dye.[1] By performing this assay in the presence of varying concentrations of the inhibitor, a precise Ki value can be determined for different CA isoforms.
-
For Protein Kinases: ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2][3][4] Its high sensitivity and broad applicability make it ideal for screening inhibitors against a large panel of kinases, a process known as kinome profiling.[5]
The following diagram illustrates a typical workflow for biochemical selectivity profiling:
Caption: Workflow for assessing inhibitor selectivity using biochemical assays.
Cellular Assays: Validating Selectivity in a Biological Context
While biochemical assays are essential for understanding direct enzyme-inhibitor interactions, they do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, intracellular target concentration, and the presence of competing substrates can all influence an inhibitor's efficacy and selectivity. Cellular assays are therefore critical for validating the findings from biochemical screens.
Key Cellular Assays:
-
Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within intact cells. A prominent example is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding.
-
Phenotypic Assays: These assays measure the biological consequences of target inhibition, such as changes in cell proliferation, apoptosis, or specific signaling pathways.[6] For example, the anti-proliferative activity of a this compound-based inhibitor could be assessed in cancer cell lines known to overexpress the target enzyme.
Comparative Analysis: Selectivity of Benzenesulfonamide-Based Inhibitors
While specific, comprehensive selectivity data for a wide range of this compound-based inhibitors is not extensively available in the public domain, we can draw valuable insights from closely related benzenesulfonamide derivatives. The following tables summarize the inhibitory activity of various benzenesulfonamides against different isoforms of human carbonic anhydrase (hCA), a common target for this class of compounds.
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against hCA Isoforms
| Compound ID | R-group on Benzenesulfonamide | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | N-acetyl-1,3,4-thiadiazol-2-yl | 250 | 12 | 25 | 5.7 | [1] |
| EMAC10101a | 4-[(3-ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino] | 4472.4 | 724.8 | 108.8 | 1390.0 | [2] |
| EMAC10101d | 4-[(4-(2,4-dichlorophenyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino] | >10000 | 8.1 | 125.3 | 245.6 | [2] |
| Compound 15 | N-(6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)carbonyl | 725.7 | 3.3 | 6.1 | 80.5 | [7] |
Data presented as Ki (nM). A lower value indicates higher potency.
Analysis of Selectivity:
The data in Table 1 clearly demonstrates that modifications to the benzenesulfonamide scaffold can dramatically alter both potency and selectivity. For instance, while Acetazolamide is a potent inhibitor of hCA II, IX, and XII, it is less active against hCA I.[1] The derivatives from the EMAC series show varying selectivity profiles, with EMAC10101d exhibiting high potency and selectivity for hCA II over other isoforms.[2] Compound 15, with a more complex heterocyclic substituent, displays remarkable potency against hCA II and IX.[7]
The concept of a selectivity index (SI) is often used to quantify the selectivity of an inhibitor. It is calculated as the ratio of the Ki or IC50 value for an off-target enzyme to that of the primary target. A higher SI value indicates greater selectivity.
Caption: Formula for calculating the Selectivity Index.
Experimental Protocols: A Step-by-Step Guide
To ensure the scientific integrity and reproducibility of selectivity assessment, it is crucial to follow well-established and validated protocols.
Protocol 1: Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This protocol outlines the key steps for determining the inhibitory potency of a compound against carbonic anhydrase isoforms.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water)
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Reagent Preparation:
-
Load one syringe with CO2-saturated water.
-
In a separate tube, pre-incubate the CA enzyme with the desired concentration of the inhibitor in the buffer containing the pH indicator for a defined period (e.g., 15 minutes at room temperature).
-
Load the second syringe with the enzyme-inhibitor mixture.
-
-
Data Acquisition:
-
Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.
-
Record the change in absorbance of the pH indicator over time at its maximum wavelength. The initial linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction.
-
Perform multiple measurements for each inhibitor concentration and for a no-inhibitor control.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the linear phase of the absorbance curve.
-
Plot the initial rates against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
-
Protocol 2: ADP-Glo™ Kinase Assay for Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of protein kinases.
Materials:
-
Kinase selectivity profiling system (containing a panel of purified kinases, their respective substrates, and reaction buffers)
-
ADP-Glo™ Kinase Assay reagents (ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, its substrate, and ATP.
-
Add the test inhibitor at various concentrations (for dose-response curves) or at a single high concentration (for initial screening). Include a DMSO-only control for 100% activity.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add the Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel, selective enzyme inhibitors. A thorough assessment of their selectivity is a critical and indispensable part of the drug discovery process. By employing a combination of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of the inhibitor's activity profile, enabling the rational design of more effective and safer therapeutic agents. While the publicly available data on the selectivity of this compound-based inhibitors is currently limited, the principles and methodologies outlined in this guide provide a solid framework for their evaluation. Future research efforts should focus on the systematic synthesis and comprehensive selectivity profiling of this compound libraries against broad panels of carbonic anhydrases and kinases to fully unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Cyanobenzenesulfonamide
This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Cyanobenzenesulfonamide (CAS No. 3118-68-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that waste streams containing this compound are managed responsibly, adhering to regulatory standards and best laboratory practices. This guide synthesizes technical data with field-proven methodologies to provide a self-validating system for waste management, ensuring the protection of personnel and the environment.
Core Principle: Hazardous Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the material's hazards. This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation and may cause respiratory irritation.[1] Furthermore, it is assigned a Water Hazard Class (WGK) of 3 in Germany, indicating it is highly hazardous to aquatic life.[2]
Therefore, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be managed as hazardous waste.[3][4][5] This "cradle-to-grave" regulatory framework mandates that generators are responsible for the waste from its point of creation to its final, approved disposal.[4][5] Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.
Key Chemical and Safety Data
For quick reference, the essential properties and hazard classifications of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3118-68-1 | [6] |
| Molecular Formula | C₇H₆N₂O₂S | [6] |
| Molecular Weight | 182.20 g/mol | |
| Physical Form | Powder / Solid | [2] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory) | [1] |
| Signal Word | Warning | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [2] |
| Hazardous Decomposition | Emits Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulfur oxides upon combustion. | [1] |
Pre-Disposal Safety and Engineering Controls
Before handling any waste materials, it is imperative to establish a safe working environment. The primary risks associated with this compound are inhalation of the powder and contact with skin or eyes.
-
Engineering Controls : All handling of this compound waste, including weighing, packaging, and labeling, should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
-
Body Protection : A fully buttoned laboratory coat.
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is required.
-
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) this compound, contaminated labware, and empty containers. The guiding principle is segregation and containment.
Workflow for this compound Waste Management
Caption: Decision workflow for handling this compound waste.
Protocol 3.1: Disposal of Solid this compound
This applies to unused, expired, or off-spec material.
-
Container Selection : Choose a sealable, chemically compatible container (e.g., a wide-mouth HDPE plastic jar) that is in good condition and has a screw-top lid.
-
Transfer : Inside a chemical fume hood, carefully transfer the solid waste into the designated waste container. Use a spatula or scoop. Avoid any actions that could generate dust.
-
Labeling : Immediately affix a completed Hazardous Waste Label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date of accumulation.
-
-
Storage : Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked. Ensure it is segregated from incompatible materials, such as strong acids.[1]
-
Pickup : Request a waste pickup from your institution's Environmental Health & Safety (EH&S) department or licensed hazardous waste disposal contractor once the container is full or reaches its accumulation time limit.[8]
Protocol 3.2: Managing Contaminated Labware and PPE
-
Non-Sharp Disposables : Items such as contaminated gloves, weigh paper, and absorbent pads should be collected in a designated hazardous waste bag (typically a clear or specially marked bag within a solid container).
-
Segregation : Do not mix this solid waste with regular trash or non-hazardous waste streams.
-
Packaging : Once full, seal the bag and place it in a labeled, rigid, leak-proof container for disposal via your institution's hazardous waste program.
Protocol 3.3: Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.
-
Thorough Emptying : Ensure the container is as empty as possible, with only a minimal residue remaining.[8]
-
Triple Rinsing :
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [9] Subsequent rinses of this irritant should also be collected to ensure full decontamination.
-
Collect all rinsate in a properly labeled hazardous waste container.
-
-
Label Defacement : Completely obliterate, remove, or deface the original manufacturer's label.[8][9]
-
Final Disposal : Once rinsed and the label is defaced, the container can typically be disposed of in a designated glass disposal box or according to institutional policy.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Containment & Cleanup :
-
Do NOT use water to clean up the dry powder , as this will dissolve the material and spread the contamination.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[1][7] Use tools that will not generate dust.
-
Perform a final decontamination of the area using a cloth dampened with soap and water, followed by clean water. Collect all cleaning materials as hazardous waste.
-
-
Report : Report the spill to your laboratory supervisor and EH&S department, following institutional protocols.
Final Disposition: The Role of Licensed Disposal
As a waste generator, your responsibility ends only when the waste is received by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for this type of organic chemical waste is incineration .[7] A licensed disposal company will transport the collected waste to a specialized facility where it is burned at high temperatures in a chemical incinerator equipped with afterburners and scrubbers to neutralize the hazardous decomposition products (NOx, SOx).[7]
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest regard for scientific integrity, personnel safety, and environmental protection.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Aminobenzenesulfonamide 98 98-18-0 [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 3-Cyanobenzenesulfonamide: A Guide for Laboratory Professionals
I have gathered substantial information on the safe handling of 3-Cyanobenzenesulfonamide and similar chemical powders. The search results provide details on recommended PPE (gloves, respirators, eye protection), general handling procedures for hazardous powders, spill cleanup, and decontamination. I have also found resources from OSHA and NIOSH that can serve as authoritative sources.
However, I still need to synthesize this information to create a cohesive and in-depth guide. Specifically, I need to:
-
Structure the guide logically, as per the user's request for editorial control.
-
Explain the "why" behind the safety recommendations, linking them to the specific hazards of this compound.
-
Create a detailed, step-by-step protocol for handling, including weighing and transfer.
-
Develop a comprehensive disposal plan, as the current information is still somewhat general. I need to look for more specific guidance on the disposal of sulfonamide compounds.
-
Design the required table for PPE and a Graphviz diagram for the handling workflow.
-
Compile the reference list with proper citations.
Therefore, I will proceed with synthesizing the existing information and structuring the guide. I will focus on creating the procedural, step-by-step guidance requested and explaining the rationale behind each step. I will also start drafting the DOT script for the Graphviz diagram and the PPE table. I believe I have enough information to create a comprehensive guide without further searches at this moment, but I will re-evaluate if specific gaps emerge during the writing process.
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to a culture of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound (CAS No: 3118-68-1), moving beyond mere procedural steps to instill a deep understanding of the "why" behind each critical safety measure. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
Before any handling protocol is established, a thorough understanding of the subject chemical is paramount. This compound is a combustible solid that presents several key hazards that dictate our handling procedures. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our safety protocols are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. For this compound, a multi-faceted approach to PPE is necessary to address the identified hazards. The following table summarizes the recommended PPE, with detailed explanations of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher (e.g., FFP2/FFP3 respirator) | This compound is a fine powder that can easily become airborne, posing a respiratory irritation hazard[1]. An N95 or equivalent respirator provides a high level of protection against inhaling these fine particulates. For situations with a higher potential for aerosolization, a higher-rated respirator should be considered. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Direct contact with the eyes can cause serious irritation[1]. Safety glasses with side shields are the minimum requirement. Goggles provide a more complete seal, and a face shield offers an additional layer of protection against splashes, especially during transfer or dissolution. |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals, including many aromatic compounds. It is crucial to inspect gloves for any signs of degradation or punctures before use. For prolonged contact or when handling solutions, consider double-gloving. |
| Body Protection | A fully buttoned laboratory coat | A lab coat protects the skin from accidental spills and contamination. It should be kept clean and regularly laundered to prevent the accumulation of chemical residues. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Caption: Workflow for the Safe Handling of this compound.
Preparation
-
Designate a Work Area: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Before handling the chemical, put on all the required personal protective equipment as outlined in the table above.
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and glassware, and place them within the designated work area to avoid unnecessary movement and potential for spills.
Weighing and Transfer
-
Tare a Closed Container: To minimize the risk of aerosolizing the powder, it is advisable to tare a container with a lid.
-
Transfer in a Fume Hood: Inside the fume hood, carefully transfer the desired amount of this compound into the pre-tared container.
-
Close and Weigh: Securely close the container before removing it from the fume hood to weigh it. This practice contains any loose powder.
Dissolution and Reaction
-
Add Solvent Slowly: When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Maintain Ventilation: Keep the container within the fume hood during dissolution and while setting up any subsequent reactions.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
-
Minor Spill: For a small, contained spill, use an absorbent material to gently cover the powder, avoiding the creation of dust. The contaminated absorbent should then be collected in a sealed container for proper disposal.
-
Major Spill: In the case of a larger spill, evacuate the immediate area and alert your laboratory's safety officer or emergency response team.
Decontamination and Cleanup
Thorough decontamination of the work area and equipment is essential to prevent cross-contamination and accidental exposure.
-
Work Surfaces: Wipe down all surfaces where the chemical was handled with a suitable solvent (e.g., isopropanol or ethanol) and then with a soap and water solution.
-
Glassware and Equipment: All glassware and equipment should be thoroughly cleaned. A triple rinse with a suitable solvent is a recommended practice before proceeding with standard washing procedures.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, dust masks), weighing paper, and contaminated absorbent materials, must be collected in a clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste".
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Waste Pickup: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. The principles of understanding the hazard, utilizing appropriate protection, and following meticulous procedures are the cornerstones of responsible scientific practice.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
